Product packaging for Sisunatovir Hydrochloride(Cat. No.:CAS No. 1903763-83-6)

Sisunatovir Hydrochloride

Cat. No.: B610610
CAS No.: 1903763-83-6
M. Wt: 482.9 g/mol
InChI Key: NYYYAFKAHRIPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sisunatovir hydrochloride (also known as PF-07923568 and RV521) is an investigational small-molecule drug candidate classified as a respiratory syncytial virus (RSV) fusion inhibitor . It is being developed for the treatment of RSV infections, which can cause severe respiratory illnesses like bronchiolitis and pneumonia, particularly in infants, the elderly, and immunocompromised individuals . The compound has a molecular formula of C23H22F4N4O and a molar mass of 446.450 g·mol⁻¹ . Its mechanism of action involves targeting and inhibiting the RSV fusion (F) protein, a key surface glycoprotein essential for viral entry into host cells . By binding to this protein, Sisunatovir prevents the fusion of the viral envelope with the host cell membrane, thereby blocking viral replication at an early stage . This specific mechanism offers significant value for researchers studying the RSV life cycle, the structure and function of viral fusion proteins, and the development of targeted antiviral therapeutics . Sisunatovir has been administered orally in clinical trials and has received Fast Track designation from the U.S. FDA, underscoring its potential to address a serious unmet medical need . It has been evaluated in Phase 3 clinical trials for RSV infections in several countries, including the United States, China, and Japan . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClF4N4O B610610 Sisunatovir Hydrochloride CAS No. 1903763-83-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYAFKAHRIPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903763-83-6
Record name Sisunatovir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SISUNATOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of Sisunatovir Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir hydrochloride (formerly RV521) is an orally bioavailable small molecule inhibitor of the human respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells. Developed to combat RSV, a leading cause of lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly, sisunatovir has demonstrated potent antiviral activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the mechanism of action of sisunatovir, detailing its molecular target, the cascade of events it disrupts, and the experimental evidence that underpins our understanding of its function.

Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion

The primary mechanism of action of this compound is the inhibition of the RSV fusion (F) protein. The F protein, a type I transmembrane glycoprotein, is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.

Sisunatovir specifically targets and binds to the RSV-F protein, which exists in a metastable prefusion conformation on the viral surface. This binding event stabilizes the prefusion state and prevents the protein from undergoing the dramatic conformational changes necessary to transition to its postfusion state. By locking the F protein in its prefusion form, sisunatovir effectively blocks the fusion of the viral and host cell membranes, thereby preventing the entry of the viral genome into the host cell and halting the infection at its earliest stage.[1]

The following diagram illustrates the inhibitory action of sisunatovir on the RSV fusion process:

Caption: Sisunatovir binds to the RSV F protein, preventing the conformational change required for viral and host cell membrane fusion.

Quantitative Analysis of Antiviral Activity

The in vitro potency of sisunatovir has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Parameter Value Assay Virus Strains
Mean IC501.2 nMPlaque Reduction AssayPanel of RSV A and B laboratory and clinical isolates
IC50 (RSV A)1.4 nMPlaque Reduction AssayRSV A clinical isolates
IC50 (RSV B)1.0 nMPlaque Reduction AssayRSV B clinical isolates

Table 1: In Vitro Antiviral Activity of Sisunatovir [2][3][4][5][6]

Experimental Protocols

Plaque Reduction Assay (PRA) for IC50 Determination

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 96-well plates and cultured to form a confluent monolayer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Infection: The cell monolayers are infected with a known titer of RSV (e.g., RSV A2 strain).

  • Treatment: Immediately following infection, the diluted sisunatovir is added to the respective wells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-5 days) under an overlay medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or using immunostaining with an anti-RSV antibody).

  • Quantification: Plaques are counted, and the IC50 value is calculated as the concentration of sisunatovir that reduces the number of plaques by 50% compared to untreated control wells.

The following diagram outlines the workflow for a typical plaque reduction assay:

Plaque_Reduction_Assay A Seed HEp-2 cells in 96-well plate C Infect cell monolayer with RSV A->C B Prepare serial dilutions of Sisunatovir D Add Sisunatovir dilutions to wells B->D C->D E Incubate for 3-5 days D->E F Fix and stain cells E->F G Count plaques and calculate IC50 F->G

References

The Discovery and Synthesis of Sisunatovir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells.[1][2] Developed by ReViral, this antiviral compound has shown promise in preclinical and clinical studies for the treatment of RSV infection, a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of sisunatovir.

Discovery of Sisunatovir

The discovery of sisunatovir originated from a lead optimization program based on hits identified through a physical property-directed hit profiling exercise at ReViral.[3][4] This process involved extensive collaboration with various contract research organizations, focusing on medicinal chemistry and virology to optimize the initial hits into a potent and orally bioavailable drug candidate.[3][4]

Synthesis of Sisunatovir

The synthesis of sisunatovir is a multi-step process starting from 4-chloro-3-nitrobenzonitrile. The key steps involve the formation of a benzimidazole core and a spirooxindole moiety, which are then coupled to yield the final compound.[1]

Synthesis of the Spirooxindole Intermediate (L)

The spirooxindole intermediate, 6'-fluoro-spiro[cyclopropane-1,3'-indole]-2'-one (L), is synthesized from 6-fluoroindoline-2-one. The process involves a double enolate alkylation with 1,2-dibromoethane in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF).[1]

Synthesis of the Benzimidazole Intermediate

The synthesis of the benzimidazole portion begins with the SNAr displacement of the chlorine atom in 4-chloro-3-nitrobenzonitrile with 4,4,4-trifluorobutan-1-amine. This is followed by reduction of the nitro group, formation of the benzimidazole ring using acetoxyacetyl chloride, and subsequent chemical modifications to introduce the aminomethyl group.[1]

Final Assembly

The final step involves the coupling of the spirooxindole intermediate (L) with the synthesized benzimidazole intermediate. This is achieved by deprotonating the spirooxindole with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of the benzimidazole component.[1]

Mechanism of Action

Sisunatovir's mechanism of action is centered on the inhibition of the RSV fusion (F) protein.[2] The F protein is a type I fusion protein that exists in a metastable prefusion conformation on the viral surface.[5] Upon triggering, it undergoes a significant conformational change to a stable postfusion conformation, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.[5]

Sisunatovir binds to a pocket within the central cavity of the prefusion F protein trimer.[5] This binding stabilizes the prefusion conformation and prevents the necessary conformational changes required for membrane fusion, thus blocking viral entry into the host cell.[2][5]

dot

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by Sisunatovir RSV RSV F_protein_pre F Protein (Prefusion) Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment F_protein_post F Protein (Postfusion) F_protein_pre->F_protein_post 3. Conformational Change No_Fusion Fusion Blocked F_protein_pre->No_Fusion Stabilizes Prefusion Conformation Host_Cell Host Cell Membrane Receptor->F_protein_pre 2. Triggering Sisunatovir Sisunatovir Sisunatovir->F_protein_pre Binds to Prefusion F Protein Fusion Viral Entry F_protein_post->Fusion 4. Membrane Fusion

Caption: Mechanism of RSV Fusion and Inhibition by Sisunatovir.

Preclinical and Clinical Data

In Vitro Antiviral Activity

Sisunatovir has demonstrated potent antiviral activity against a panel of RSV A and B laboratory strains and clinical isolates.[3][4]

ParameterValueReference
Mean IC50 (RSV A strains)1.4 nM[6]
Mean IC50 (RSV B strains)1.0 nM[6]
Mean IC50 (Overall)1.2 nM[3][4]
Preclinical Pharmacokinetics

Preclinical studies in various animal species have shown that sisunatovir possesses good oral bioavailability.[3][4]

SpeciesOral Bioavailability (%)Reference
Preclinical Species42 to >100[3][4]
In Vivo Efficacy in a BALB/c Mouse Model

The antiviral efficacy of sisunatovir was evaluated in a BALB/c mouse model of RSV infection.[3][4]

Experimental Protocol: BALB/c Mouse Model of RSV Infection

  • Animals: Female BALB/c mice, typically 6-8 weeks old, are used.[7]

  • Virus: A human RSV A2 strain is commonly used for infection.[8]

  • Infection: Mice are anesthetized and intranasally inoculated with a specific plaque-forming unit (PFU) of RSV.[9]

  • Treatment: Sisunatovir is administered orally, typically starting on the day of infection or one day post-infection, and continued for a defined period (e.g., 5 days).[8]

  • Endpoints:

    • Viral Load: Lungs are harvested at specific time points post-infection, and viral titers are determined by plaque assay or quantitative RT-PCR.[8][9]

    • Lung Pathology: Lung tissues are collected for histopathological analysis to assess inflammation and tissue damage.[9]

dot

BALB_c_Workflow start Start acclimatization Acclimatization of BALB/c Mice start->acclimatization infection Intranasal Infection with RSV acclimatization->infection randomization Randomization infection->randomization treatment_group Treatment Group: Oral Sisunatovir monitoring Daily Monitoring: Weight, Clinical Signs treatment_group->monitoring control_group Control Group: Vehicle control_group->monitoring randomization->treatment_group randomization->control_group endpoint Endpoint Analysis (e.g., Day 5 post-infection) monitoring->endpoint viral_load Viral Load Measurement (Plaque Assay/qRT-PCR) endpoint->viral_load histopathology Lung Histopathology endpoint->histopathology end End viral_load->end histopathology->end

Caption: Experimental Workflow for the BALB/c Mouse Model of RSV Infection.

Phase 2a Human Challenge Study (NCT03258502)

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adults experimentally infected with RSV to evaluate the efficacy, safety, and pharmacokinetics of sisunatovir.[6] Participants received either sisunatovir (200 mg or 350 mg) or a placebo orally every 12 hours for 5 days.[6][10]

Quantitative Results from the Phase 2a Study

EndpointPlacebo (n=19)Sisunatovir 200 mg (n=18)Sisunatovir 350 mg (n=16)p-value (vs. Placebo)Reference
Mean AUC Viral Load (log10 PFUe/ml·h) 501.39224.35185.26200mg: 0.007350mg: 0.002[6]
Mean Peak Viral Load (log10 PFUe/ml) 4.773.473.17200mg: 0.031350mg: 0.024[6]
Median Time to Undetectable Viral Load (days) 6.53.03.5200mg: 0.0003350mg: 0.0001[6]
Mean AUC Total Symptom Score -70.84% reduction78.42% reduction200mg: 0.009350mg: 0.002[6]
Mean Peak Total Symptom Score 5.12.31.9200mg: 0.034350mg: 0.016[6]
Mean Daily Nasal Mucus Weight (g) -Significantly lowerSignificantly lower200mg: 0.038350mg: 0.010[6]

Experimental Protocol: RSV Fusion Assay

A cell-based fusion reporter assay is a key method to evaluate the inhibitory activity of compounds like sisunatovir on RSV F protein-mediated cell-cell fusion.[5][11]

  • Cell Lines: Effector cells (e.g., HEK293T) are co-transfected with a plasmid encoding the RSV F protein and a plasmid for a reporter gene under the control of a specific promoter (e.g., T7 promoter). Target cells (e.g., Vero) are transfected with a plasmid expressing the corresponding polymerase (e.g., T7 RNA polymerase).[12]

  • Co-culture: The effector and target cells are co-cultured in the presence of various concentrations of the test compound (sisunatovir).

  • Fusion Event: If cell-cell fusion occurs, the polymerase from the target cell enters the effector cell and activates the transcription of the reporter gene.

  • Signal Detection: The expression of the reporter gene (e.g., luciferase) is quantified, providing a measure of the extent of cell fusion. The reduction in the reporter signal in the presence of the inhibitor indicates its fusion-inhibiting activity.

dot

Fusion_Assay_Workflow start Start transfection_effector Transfect Effector Cells: - RSV F Protein Plasmid - Reporter Gene Plasmid start->transfection_effector transfection_target Transfect Target Cells: - Polymerase Plasmid start->transfection_target co_culture Co-culture Effector and Target Cells with Sisunatovir transfection_effector->co_culture transfection_target->co_culture fusion Cell-Cell Fusion co_culture->fusion No/Low Sisunatovir no_fusion Fusion Inhibited co_culture->no_fusion High Sisunatovir reporter_activation Reporter Gene Activation fusion->reporter_activation signal_quantification Quantify Reporter Signal (e.g., Luminescence) no_fusion->signal_quantification reporter_activation->signal_quantification data_analysis Data Analysis: Determine IC50 signal_quantification->data_analysis end End data_analysis->end

Caption: Workflow of a Cell-Based RSV Fusion Reporter Assay.

Conclusion

Sisunatovir is a potent, orally bioavailable inhibitor of the RSV F protein that has demonstrated significant antiviral activity in both preclinical models and a human challenge study. Its discovery and development represent a promising advancement in the search for effective treatments for RSV infections. The detailed understanding of its synthesis, mechanism of action, and the robust preclinical and clinical data generated to date provide a strong foundation for its continued development as a potential therapeutic for this important respiratory pathogen.

References

Preclinical Development of Sisunatovir (RV521): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir (formerly RV521) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] Developed by ReViral (later acquired by Pfizer), sisunatovir has demonstrated significant antiviral activity in preclinical models, targeting a critical step in the viral lifecycle and offering a promising therapeutic strategy for treating RSV infections.[2][3] This technical guide provides an in-depth overview of the preclinical development of sisunatovir, focusing on its mechanism of action, in vitro and in vivo efficacy, and the key experimental protocols utilized in its evaluation.

Mechanism of Action

Sisunatovir's mechanism of action centers on the inhibition of the RSV F protein, a type I viral fusion protein essential for the entry of the virus into host cells.[2] The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral replication.[2] Sisunatovir binds to a central cavity of the trimeric F protein in its prefusion conformation.[2] This binding prevents the conformational changes necessary for membrane fusion, effectively blocking viral entry and subsequent replication.[2]

Mechanism of Action of Sisunatovir RSV Respiratory Syncytial Virus (RSV) F_Protein RSV Fusion (F) Protein (Prefusion Conformation) RSV->F_Protein possesses HostCell Host Cell Membrane_Fusion Viral and Host Membrane Fusion HostCell->Membrane_Fusion Conformational_Change F Protein Conformational Change (Postfusion Conformation) F_Protein->Conformational_Change undergoes Sisunatovir Sisunatovir (RV521) Binding Binding to F Protein Sisunatovir->Binding Binding->F_Protein targets Inhibition Inhibition Binding->Inhibition Conformational_Change->Membrane_Fusion Viral_Entry Viral Entry and Replication Membrane_Fusion->Viral_Entry Inhibition->Conformational_Change prevents

Figure 1: Sisunatovir's inhibition of RSV F protein-mediated fusion.

In Vitro Efficacy

The in vitro antiviral activity of sisunatovir has been evaluated against a panel of RSV laboratory strains and clinical isolates using plaque reduction assays.

Quantitative Data
ParameterRSV A StrainsRSV B StrainsReference
Mean IC50 1.4 nM1.0 nM[4]
Overall Mean IC50 \multicolumn{2}{c}{1.2 nM}[1][5][6][7]
Experimental Protocol: Plaque Reduction Assay (PRA)

This protocol is a generalized representation based on standard methods for RSV quantification.

1. Cell Culture and Seeding:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for RSV propagation and plaque assays.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Seeding: Vero cells are seeded into 6-well plates at a density that ensures a confluent monolayer on the day of infection.

2. Virus Infection:

  • Virus Strains: The assay is performed with reference strains such as RSV A2 and various clinical isolates of both A and B subtypes.

  • Infection: On the day of the assay, the cell culture medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS). Serial dilutions of the virus stock are prepared, and a small volume (e.g., 200 µL) is added to each well. The plates are incubated for 1-2 hours at 37°C to allow for viral attachment.

3. Sisunatovir Treatment:

  • Compound Preparation: Sisunatovir is serially diluted in assay medium (DMEM with 2% FBS) to achieve a range of final concentrations.

  • Overlay Application: After the virus adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) mixed with the respective concentrations of sisunatovir or a vehicle control.

4. Incubation and Plaque Visualization:

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 3-5 days to allow for plaque formation.

  • Fixation and Staining: The overlay is removed, and the cells are fixed with a solution such as 10% formalin. Plaques can be visualized by staining with crystal violet or through immunostaining using an RSV-specific antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate.

5. Data Analysis:

  • Plaque Counting: The number of plaques in each well is counted.

  • IC50 Determination: The concentration of sisunatovir that reduces the number of plaques by 50% compared to the vehicle control is calculated as the IC50 value.

Plaque Reduction Assay Workflow start Start seed_cells Seed Vero Cells in 6-well Plates start->seed_cells incubate1 Incubate to Confluency seed_cells->incubate1 infect_cells Infect Cell Monolayer incubate1->infect_cells prepare_virus Prepare Serial Dilutions of RSV prepare_virus->infect_cells add_overlay Add Overlay with Sisunatovir/Vehicle infect_cells->add_overlay prepare_drug Prepare Serial Dilutions of Sisunatovir prepare_drug->add_overlay incubate2 Incubate for 3-5 Days add_overlay->incubate2 fix_stain Fix and Stain Plaques incubate2->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

Figure 2: Generalized workflow for the in vitro plaque reduction assay.

In Vivo Efficacy

The in vivo antiviral efficacy of sisunatovir has been demonstrated in a BALB/c mouse model of RSV infection.

Quantitative Data
Sisunatovir Dose (mg/kg)Lung Viral Titer Reduction (log10) vs. VehicleReference
10.7[2]
101.1[2]
501.6[2]
Experimental Protocol: BALB/c Mouse Model of RSV Infection

This protocol is a generalized representation based on standard methods for in vivo RSV studies.

1. Animals:

  • Strain: BALB/c mice are a commonly used inbred strain for RSV research due to their susceptibility to infection and robust immune response.

  • Age and Sex: Typically, female mice aged 6-8 weeks are used.

2. RSV Infection:

  • Virus Strain: RSV A2 is a frequently used laboratory-adapted strain for mouse infection studies.

  • Inoculation: Mice are lightly anesthetized (e.g., with isoflurane) and intranasally inoculated with a high-titer stock of RSV (e.g., 106 plaque-forming units [PFU]) in a small volume (e.g., 50 µL).

3. Sisunatovir Administration:

  • Formulation: Sisunatovir is formulated for oral administration, often as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Treatment typically begins 24 hours post-infection and continues for a specified duration (e.g., once or twice daily for 4-5 days). Doses ranging from 1 to 50 mg/kg have been evaluated.

4. Efficacy Evaluation:

  • Endpoint: The primary endpoint is typically the viral load in the lungs at the peak of replication (usually 4-5 days post-infection).

  • Lung Homogenization: At the designated time point, mice are euthanized, and their lungs are harvested. The lung tissue is homogenized in a sterile medium.

  • Viral Titer Quantification: The viral titer in the lung homogenates is determined by a plaque assay on Vero cells, as described in the in vitro protocol.

5. Data Analysis:

  • The mean viral titers (log10 PFU/gram of lung tissue) for each treatment group are compared to the vehicle control group to determine the reduction in viral load.

In Vivo RSV Mouse Model Workflow start Start acclimatize Acclimatize BALB/c Mice start->acclimatize infect Intranasal RSV Inoculation acclimatize->infect group Group Allocation (Vehicle, Sisunatovir Doses) infect->group treat Oral Administration of Sisunatovir/Vehicle group->treat monitor Monitor for 4-5 Days treat->monitor euthanize Euthanize and Harvest Lungs monitor->euthanize homogenize Homogenize Lung Tissue euthanize->homogenize plaque_assay Determine Viral Titer by Plaque Assay homogenize->plaque_assay analyze Analyze Viral Load Reduction plaque_assay->analyze end End analyze->end

Figure 3: Generalized workflow for the in vivo BALB/c mouse model of RSV infection.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies have demonstrated that sisunatovir is orally bioavailable, with values ranging from 42% to over 100% in preclinical species.[1][5][6] Furthermore, there is evidence of highly efficient penetration into lung tissue, which is critical for targeting the primary site of RSV infection.[1][6][7] Preclinical safety evaluations, including juvenile toxicology studies, have indicated a good safety profile for sisunatovir.[4]

Conclusion

The preclinical data for sisunatovir (RV521) demonstrate its potent and specific antiviral activity against both RSV A and B subtypes. Its mechanism of action, targeting the highly conserved RSV F protein, suggests a high barrier to resistance. The significant in vivo efficacy in a relevant animal model, coupled with favorable pharmacokinetic and safety profiles, provided a strong rationale for its advancement into clinical development. This technical guide summarizes the core preclinical findings and methodologies that have been instrumental in characterizing sisunatovir as a promising therapeutic candidate for the treatment of RSV infections.

References

An In-depth Technical Guide to Sisunatovir and its Interaction with the Respiratory Syncytial Virus Fusion (F) Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly.[1][2][3] Sisunatovir (formerly RV521) is an orally bioavailable, small-molecule inhibitor that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3][4][5] Developed by ReViral, and later acquired by Pfizer, sisunatovir has demonstrated potent antiviral activity in preclinical models and promising results in clinical trials, including a significant reduction in viral load and symptoms in a human challenge study. This technical guide provides a comprehensive overview of sisunatovir's mechanism of action, quantitative data from key studies, detailed experimental methodologies, and an analysis of resistance mutations, serving as a resource for researchers and professionals in the field of antiviral drug development.

Introduction to Sisunatovir and its Target: RSV-F Protein

Respiratory Syncytial Virus is an enveloped RNA virus that causes acute lower respiratory tract infections.[6] The RSV Fusion (F) protein, a type I fusion glycoprotein, is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, which allows the viral genome to enter the host cell.[1][7] The F protein is synthesized as an inactive precursor (F0) that is cleaved into two subunits, F1 and F2, and exists in a metastable prefusion conformation on the virion surface.[7][8] Upon triggering, the F protein undergoes a series of irreversible conformational changes to a highly stable postfusion state, which drives the fusion of the viral and host cell membranes.[7][8] Due to its crucial role in viral entry and its conserved nature among RSV strains, the F protein is a prime target for antiviral therapies.[9]

Sisunatovir is a novel benzimidazole derivative that specifically targets the RSV-F protein.[2][10] As an orally administered small molecule, it offers a potential therapeutic option for treating RSV infections.[1][2][3][4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to sisunatovir for the treatment of serious RSV infections.

Mechanism of Action

Sisunatovir acts as a fusion inhibitor by binding to the RSV-F protein and stabilizing its prefusion conformation.[1] This binding prevents the necessary conformational changes that lead to the postfusion state, thereby blocking the fusion of the viral and host cell membranes.[1] By inhibiting this critical step in the viral lifecycle, sisunatovir effectively halts viral entry and subsequent replication, leading to a reduction in viral load and disease severity.[1] The binding site for sisunatovir is a three-fold symmetric pocket within the central cavity of the prefusion F protein trimer.[3] By occupying this pocket, sisunatovir tethers two regions of the F protein that are critical for the structural rearrangement required for fusion.[3]

Signaling Pathway of RSV-F Mediated Fusion and Inhibition by Sisunatovir

RSV_Fusion_Inhibition cluster_0 Viral and Host Cell Interaction cluster_1 RSV-F Protein Conformational Change cluster_2 Membrane Fusion and Viral Entry cluster_3 Inhibition by Sisunatovir RSV_Virion RSV Virion (Prefusion F Protein) Attachment Attachment RSV_Virion->Attachment Host_Cell Host Cell Host_Cell->Attachment Prefusion_F Prefusion F (Metastable) Attachment->Prefusion_F Triggering Triggering (Receptor Binding) Prefusion_F->Triggering Binding Binding to Prefusion F Prefusion_F->Binding Intermediate_State Intermediate State Triggering->Intermediate_State Postfusion_F Postfusion F (Stable) Intermediate_State->Postfusion_F Hairpin Formation Membrane_Fusion Membrane Fusion Postfusion_F->Membrane_Fusion Viral_Entry Viral Genome Entry Membrane_Fusion->Viral_Entry Sisunatovir Sisunatovir Sisunatovir->Binding Stabilization Stabilization of Prefusion State Binding->Stabilization Inhibition Inhibition of Conformational Change Stabilization->Inhibition Inhibition->Triggering

Caption: Sisunatovir inhibits RSV entry by stabilizing the prefusion F protein.

Quantitative Data

Table 1: In Vitro Potency of Sisunatovir
Virus StrainAssay TypeIC50 (nM)Reference
Panel of RSV A and B strainsPlaque Reduction Assay1.2 (mean)[2][5][7][8][10][11]
RSV ANot Specified1.4[4]
RSV BNot Specified1.0[4]
Table 2: Preclinical Pharmacokinetics of Sisunatovir
SpeciesOral Bioavailability (%)Key FindingsReference
Preclinical Species (unspecified)42 to >100Highly efficient penetration into lung tissue.[2][3][7][8][10][12]
Table 3: Clinical Efficacy of Sisunatovir in a Human Challenge Study (NCT03258502)
ParameterSisunatovir 350 mg (n=16)Sisunatovir 200 mg (n=18)Placebo (n=19)P-value (vs. Placebo)Reference
Mean AUC of RSV Viral Load (log10 PFUe/ml · h) 185.26 (SE, 31.17)224.35 (SE, 37.60)501.39 (SE, 86.57)350mg: 0.002, 200mg: 0.007[13][14]
Percentage Reduction in Mean AUC of Viral Load (unlogged data) 99.10%98.87%-Not specified[15]
Mean Peak Viral Load (log10 PFUe/ml) 3.173.474.77350mg: 0.024, 200mg: 0.031[13]
AUC of Total Symptom Score (score × hours) - % reduction vs placebo 78.42%70.84%-350mg: 0.002, 200mg: 0.009[14][15]
Daily Nasal Mucus Weight Significantly reducedSignificantly reduced-350mg: 0.010, 200mg: 0.038[13][14]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay (General Protocol)

This assay is used to determine the antiviral activity of a compound by measuring its ability to inhibit the virus-induced destruction of host cells.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2 or Vero E6) at a density that will form a confluent monolayer overnight.[16]

  • Compound Preparation: Prepare serial dilutions of sisunatovir in cell culture medium.

  • Infection: Infect the cell monolayer with a predetermined titer of RSV.

  • Treatment: After a short adsorption period, remove the viral inoculum and add the different concentrations of sisunatovir to the wells. Include untreated infected and uninfected cell controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the untreated infected wells (typically 3-6 days).

  • Quantification of CPE: Assess cell viability using a suitable method. A common method is staining with a vital dye like neutral red or using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[16]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of sisunatovir that inhibits the viral CPE by 50%.[16]

RSV Fusion Inhibition Assay (General Protocol)

This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of cells.

  • Cell Preparation: Prepare two populations of cells (e.g., 293T cells).

    • Effector cells: Co-transfect with plasmids expressing the RSV-F protein and a reporter gene under the control of a promoter that requires a transcriptional activator (e.g., T7 promoter-driven luciferase).

    • Target cells: Transfect with a plasmid expressing the corresponding transcriptional activator (e.g., T7 polymerase).

  • Treatment: Treat the effector cells with various concentrations of sisunatovir.

  • Co-culture: Co-culture the treated effector cells with the target cells.

  • Incubation: Incubate the co-culture to allow for cell-cell fusion.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity). Fusion between the effector and target cells will bring the promoter and the transcriptional activator into the same cytoplasm, leading to reporter gene expression.

  • Data Analysis: Determine the IC50 of sisunatovir for fusion inhibition by plotting the reporter gene activity against the drug concentration.

Experimental Workflow for a Cytopathic Effect (CPE) Reduction Assay

CPE_Assay_Workflow start Start seed_cells Seed host cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight to form monolayer seed_cells->incubate_overnight infect_cells Infect cell monolayer with RSV incubate_overnight->infect_cells prepare_compound Prepare serial dilutions of Sisunatovir add_compound Add Sisunatovir dilutions to wells prepare_compound->add_compound infect_cells->add_compound incubate_cpe Incubate for 3-6 days for CPE development add_compound->incubate_cpe quantify_cpe Quantify CPE (e.g., Neutral Red staining) incubate_cpe->quantify_cpe analyze_data Calculate EC50 quantify_cpe->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the antiviral activity of sisunatovir.

Resistance to Sisunatovir

A concern with direct-acting antiviral agents is the potential for the development of resistance. For RSV fusion inhibitors, resistance mutations often arise in the F protein.

Table 4: Known and Potential Resistance Mutations in RSV-F
MutationLocation in F ProteinEffect on Fusion InhibitorsReference
K394RF1 subunitConfers cross-resistance to multiple fusion inhibitors, including sisunatovir.
D486NF1 subunit, HRB domainResistance to some fusion inhibitors.
F488LF1 subunitResistance to some fusion inhibitors.
T400IF1 subunitResistance to some fusion inhibitors.

In a human challenge study, there was no evidence of clinically significant viral resistance to sisunatovir, with only a few variants detected.[13] Preclinical studies have shown that some sisunatovir-resistant variants generated in the laboratory are less competitive than the wild-type virus. However, the K394R mutation has been shown to confer cross-resistance to several fusion inhibitors, highlighting the need for ongoing surveillance for resistance. The fold change in IC50, which is the ratio of the IC50 of the mutant virus to the IC50 of the wild-type virus, is a key parameter for quantifying the level of resistance. While specific fold-change values for sisunatovir against these mutants are not widely published, a fold-change of >1000 is generally considered high-level resistance.

Logical Relationship of Resistance Development

Resistance_Development Sisunatovir_Treatment Sisunatovir Treatment Selective_Pressure Selective Pressure on RSV Population Sisunatovir_Treatment->Selective_Pressure Wild_Type_RSV Wild-Type RSV (Susceptible) Selective_Pressure->Wild_Type_RSV Resistant_Mutant Resistant Mutant (e.g., K394R in F protein) Selective_Pressure->Resistant_Mutant Replication_Inhibited Replication Inhibited Wild_Type_RSV->Replication_Inhibited Sisunatovir effective Replication_Continues Replication Continues Resistant_Mutant->Replication_Continues Sisunatovir ineffective

Caption: Sisunatovir treatment can lead to the selection of resistant RSV mutants.

Conclusion

Sisunatovir is a promising oral antiviral candidate for the treatment of RSV infection, with a well-defined mechanism of action targeting the viral fusion protein. Its potent in vitro activity and demonstrated clinical efficacy in reducing viral load and symptoms underscore its potential as a valuable therapeutic option. While the emergence of resistance is a consideration for any antiviral, initial clinical findings for sisunatovir are encouraging. Further research and clinical development will be crucial to fully establish its role in the management of RSV disease. This technical guide provides a foundational understanding of sisunatovir for the scientific community, supporting ongoing efforts to combat this pervasive respiratory pathogen.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Activity of Sisunatovir Hydrochloride

Introduction

Sisunatovir (formerly known as RV521) is an investigational, orally bioavailable small molecule developed for the treatment of respiratory syncytial virus (RSV) infections.[1][2] As a potent antiviral agent, it has been the subject of significant research and clinical investigation, particularly for vulnerable populations such as infants and the elderly.[3][4] This document provides a comprehensive technical overview of this compound, focusing on its molecular structure, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.

Molecular Structure and Chemical Properties

This compound is the salt form of sisunatovir. The core structure features a complex heterocyclic system designed for specific interaction with its viral target.

1.1. Chemical Identity

The fundamental chemical and physical properties of sisunatovir and its hydrochloride salt are summarized below.

IdentifierValue
Drug Name This compound[5]
Synonyms RV521 hydrochloride, PF-07923568[5][6]
Molecular Formula C₂₃H₂₂F₄N₄O (Sisunatovir)[1][7]
C₂₃H₂₃ClF₄N₄O (this compound)[8][9]
Molecular Weight 446.45 g/mol (Sisunatovir)[1][7]
482.90 g/mol (this compound)[10][11]
IUPAC Name 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one[1]
CAS Number 1903763-82-5 (Sisunatovir)[1]
1903763-83-6 (this compound)[8][10]
Chemical Class Benzimidazoles, Indoles, Small molecules[5]

1.2. Structural Description

The molecule's architecture is centered around a spirocyclic oxindole core, specifically a 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one moiety. This group is connected via a methylene bridge to a substituted benzimidazole ring. The benzimidazole component is further functionalized with a 4,4,4-trifluorobutyl group at one nitrogen and an aminomethyl group on the benzene ring. This intricate arrangement of functional groups is critical for its specific binding and inhibitory function.

Mechanism of Action: RSV Fusion Inhibition

Sisunatovir acts as a direct inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][12] The RSV-F protein is a viral surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane.[2]

Mechanism Workflow:

  • Binding: Sisunatovir binds to the RSV-F protein.[12]

  • Conformational Locking: This binding event prevents the essential conformational changes in the F protein that are required for membrane fusion.[12]

  • Inhibition of Entry: By locking the F protein in a pre-fusion state, sisunatovir effectively blocks the virus from entering the host cell.[2]

  • Replication Halted: This inhibition of viral entry halts the RSV infection at an early stage, preventing viral replication and spread.[12]

Sisunatovir_MoA cluster_host Host Cell cluster_virus RSV Virion HostCell Host Cell Membrane ViralEntry Viral Replication HostCell->ViralEntry 2. Fusion & Viral Entry RSV RSV Virion RSV_F RSV-F Protein (Pre-fusion state) RSV_F->HostCell 1. Attachment Sisunatovir Sisunatovir Sisunatovir->RSV_F Inhibition->HostCell  Fusion Blocked

Fig. 1: Mechanism of action of sisunatovir as an RSV-F protein inhibitor.

Quantitative Pharmacological Data

Sisunatovir has demonstrated potent antiviral activity in preclinical and clinical settings.

Table 1: In Vitro Antiviral Activity

ParameterVirus StrainValueReference(s)
IC₅₀ RSV A1.4 nM[10][13]
IC₅₀ RSV B1.0 nM[10][13]
Mean IC₅₀ Panel of RSV A & B strains1.2 nM[6][14]

Table 2: Preclinical and Clinical Pharmacokinetics

ParameterSpeciesValueReference(s)
Oral Bioavailability Preclinical Species42% to >100%[6][14][15]
Peak Plasma Conc. (Cmax) Healthy Humans (200 mg dose)32 ng/mL (capsule), 64 ng/mL (tablet)[16]
Total Drug Exposure (AUC) Healthy Humans (200 mg dose)196 ng·hr/mL (capsule), 346 ng·hr/mL (tablet)[16]

Experimental Protocols

The characterization of this compound involved complex chemical synthesis and rigorous biological assays.

4.1. Chemical Synthesis Workflow

The synthesis of sisunatovir is a multi-step process involving the preparation of two key intermediates: a chloromethyl benzimidazole and a spirocyclic oxindole, which are then coupled.[17][18]

Sisunatovir_Synthesis A 4-chloronitrobenzonitrile C SNAr Displacement A->C B Trifluorobutylamine B->C D Nitro Reduction C->D E Benzimidazole Formation D->E F Nitrile Reduction & Chlorination E->F Intermediate1 Chloromethyl Benzimidazole Intermediate F->Intermediate1 J Coupling Reaction Intermediate1->J G 6-fluorooxindole I Cyclopropanation G->I H 1,2-dibromoethane H->I Intermediate2 Spirocyclopropyl Oxindole Intermediate I->Intermediate2 Intermediate2->J K BOC Deprotection J->K L HCl Salt Formation K->L Final This compound L->Final

Fig. 2: Simplified workflow for the synthesis of this compound.

Protocol Summary: The synthesis begins with an SɴAr displacement on 4-chloronitrobenzonitrile using trifluorobutylamine.[17] This is followed by a sequence of nitro reduction, benzimidazole ring formation, nitrile reduction, and chlorination to yield the key chloromethyl benzimidazole intermediate.[17] Separately, 6-fluorooxindole undergoes cyclopropanation using 1,2-dibromoethane to form the spirocyclopropyl oxindole.[18] The two intermediates are then linked via a displacement reaction, followed by deprotection and salt formation to yield the final product.[17]

4.2. In Vitro Antiviral Activity Assay (General Protocol)

The half-maximal inhibitory concentration (IC₅₀) is determined using a cell-based assay, such as a plaque reduction assay or a microneutralization assay.

  • Cell Culture: Human epithelial cells (e.g., HEp-2 or A549) are cultured in appropriate media in multi-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted in assay medium to create a range of concentrations.

  • Infection: Cell monolayers are infected with a known titer of RSV (either strain A or B).

  • Treatment: Immediately following infection, the virus-containing medium is removed and replaced with medium containing the various concentrations of sisunatovir. A no-drug control (virus only) and a no-virus control (cells only) are included.

  • Incubation: Plates are incubated for a period sufficient for viral plaque formation (typically 3-5 days).

  • Quantification: Plaques are visualized by immunostaining or crystal violet staining and counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control.

  • IC₅₀ Calculation: The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

4.3. In Vivo Efficacy in Murine Model

The antiviral efficacy in a living organism is often tested using a BALB/c mouse model.

  • Animal Model: BALB/c mice are used due to their susceptibility to RSV infection.

  • Infection: Mice are intranasally inoculated with a specified dose of RSV A2 strain.[13]

  • Treatment: Sisunatovir is administered orally (p.o.) at various doses (e.g., 1, 10, 50 mg/kg).[19] Treatment may begin prior to or after infection, depending on the study design (prophylactic or therapeutic).

  • Endpoint Measurement: After a set period (e.g., 4-5 days post-infection), mice are euthanized. Lungs are harvested to measure viral titers via plaque assay or RT-qPCR.[13] Other endpoints can include lung inflammation scoring and body weight changes.

  • Data Analysis: The reduction in lung viral titers in treated groups is compared to the vehicle-treated control group to determine efficacy.

4.4. Human Clinical Trial Design (REVIRAL1 - NCT04225897)

The REVIRAL1 study was a Phase II trial designed to evaluate sisunatovir in infants hospitalized with RSV.[4] It featured a multi-part, adaptive design.[4][20]

Clinical_Trial_Workflow cluster_partA Part A: Dose Finding cluster_partB Part B: Multiple Dose Efficacy cluster_partC Part C: Confirmatory A Open-label, Single Dose Study (Cohorts 1 & 2) A_out Assess Safety & PK A->A_out B Randomized, Double-blind, Placebo-controlled, Multiple Dose Study (Cohorts 3-5) A_out->B DSMB Review & Progression B_out Assess Safety, PK, & Antiviral Effect B->B_out C Randomized (1:1), Double-blind, Placebo-controlled, Multiple Dose Study B_out->C DSMB Review & Progression C_out Confirm Safety & Clinical Improvement C->C_out

Fig. 3: Adaptive design of the Phase II REVIRAL1 clinical trial.
  • Part A: An open-label, single-dose study in infants to evaluate safety and pharmacokinetics (PK).[4][20]

  • Part B: A randomized, double-blind, placebo-controlled, multiple-dose study to further assess safety, PK, and antiviral effects.[4][20]

  • Part C: A larger, randomized (1:1), placebo-controlled study intended to confirm safety and evaluate clinical improvement.[20] (Note: Part C of this trial was terminated for strategic reasons not related to safety).[21]

Conclusion

This compound is a potent and specific inhibitor of the RSV-F protein, with a well-defined mechanism of action that prevents viral entry into host cells. Its complex molecular structure is optimized for high-affinity binding to its target. Preclinical data demonstrates excellent in vitro potency and favorable oral bioavailability. While its clinical development has been discontinued, the extensive data gathered on its structure, synthesis, and biological activity provide a valuable technical foundation for the ongoing development of novel antiviral therapies targeting RSV.[5][6]

References

A Technical Guide to the Chemical Properties of Sisunatovir Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisunatovir hydrochloride (also known as RV521 or PF-07923568) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] It has demonstrated significant antiviral activity against both RSV A and B strains in preclinical and clinical studies.[2][4] This document provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, biological activity, and the experimental methodologies used for its characterization, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow powder.[1] While detailed physicochemical data such as a precise melting point and pKa are not widely published, its fundamental properties have been characterized.

Chemical Identifiers
PropertyValueReference
IUPAC Name 1'-((5-(Aminomethyl)-1-(4,4,4-trifluorobutyl)-1H-benzo[d]imidazol-2-yl)methyl)-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride[5]
Synonyms RV521 hydrochloride, PF-07923568[2]
CAS Number 1903763-83-6[2][4]
Molecular Formula C23H22F4N4O·HCl[2]
Molecular Weight 482.90 g/mol [2]
Solubility Profile

The solubility of this compound is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).

SolventSolubilityCommentsReference
DMSO ≥ 24 mg/mL (49.69 mM)Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may be needed.[2]
Water Insoluble[2]
Ethanol Insoluble[2]

In vivo formulations for preclinical studies have been developed to enhance solubility and bioavailability.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound. The compound is stable under recommended conditions, but incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[2]
In Solvent -80°C1 year[2]

Mechanism of Action: RSV Fusion Inhibition

Sisunatovir is a direct-acting antiviral that targets the RSV F protein, a type I fusion glycoprotein on the viral surface essential for viral entry into host cells.[3][6] The F protein mediates the fusion of the viral envelope with the host cell membrane. Sisunatovir binds to a specific site on the F protein, preventing the critical conformational changes required for this fusion process.[7] This action effectively blocks the virus from entering the host cell, thus inhibiting the initial stage of infection and subsequent viral replication.[3][7]

cluster_virus RSV Virion cluster_host Host Cell cluster_drug Therapeutic Intervention RSV Respiratory Syncytial Virus (RSV) F_Protein RSV Fusion (F) Protein (Prefusion Conformation) Receptor Host Cell Receptor F_Protein->Receptor 1. Binding F_Protein_Post F Protein (Postfusion Conformation) Inhibition F_Protein->Inhibition Host_Cell Host Cell Receptor->F_Protein_Post 2. Conformational Change (Postfusion State) Sisunatovir This compound Sisunatovir->F_Protein Binds to F Protein Viral_Entry Viral Entry & Replication F_Protein_Post->Viral_Entry 3. Membrane Fusion Inhibition->F_Protein_Post Inhibition of Conformational Change

Caption: Mechanism of action of this compound.

Biological Activity and In Vitro Efficacy

Sisunatovir exhibits potent antiviral activity against a wide range of clinical isolates of both RSV subtypes A and B. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.

RSV SubtypeMean IC50 (nM)Reference
RSV A 1.4[2][4]
RSV B 1.0[2][4]
Panel of A & B Strains 1.2[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary. However, based on published literature, this section outlines the general methodologies employed to characterize its antiviral properties.

RSV Fusion Inhibition Assay (General Methodology)

This assay is crucial for determining the IC50 of fusion inhibitors like sisunatovir.

  • Cell Culture: Human embryonic kidney 293T cells (HEK293T) or human epithelial type 2 (HEp-2) cells are commonly used.

  • Transfection: One population of cells is co-transfected with plasmids expressing the RSV F protein and a luciferase reporter gene under the control of a T7 promoter. A second population of cells is transfected with a plasmid expressing T7 RNA polymerase.

  • Compound Application: The transfected cells are plated and incubated with serial dilutions of this compound.

  • Co-culture: The two cell populations are then co-cultured, allowing for cell-to-cell fusion if the F protein is active.

  • Quantification: If fusion occurs, the T7 polymerase from one cell population enters the F-expressing cells, driving the expression of luciferase. The luminescence is then measured using a luminometer. The reduction in luminescence in the presence of the compound corresponds to its fusion-inhibiting activity.

A Day 1: Plate HEp-2 or HEK293T cells B Day 2: Infect cells with RSV in the presence of serially diluted Sisunatovir HCl A->B C Incubate for 4-6 days until cytopathic effect (CPE) or plaques are visible B->C D Fix and stain cells (e.g., with crystal violet) C->D E Count plaques and calculate IC50 value D->E

Caption: General experimental workflow for a plaque reduction assay.

In Vivo Efficacy in a Murine Model (General Methodology)

The Balb/C mouse model is a standard for evaluating the in vivo efficacy of RSV inhibitors.[5]

  • Animal Model: Balb/C mice are used due to their susceptibility to RSV infection.

  • Infection: Mice are intranasally inoculated with a defined titer of an RSV A or B strain.

  • Treatment: this compound, formulated for oral administration, is given to the mice, typically starting on the day of infection or shortly after.[1] Dosing regimens can vary (e.g., 1, 10, 50 mg/kg).[1]

  • Endpoint Analysis: After a set period (e.g., 4-5 days), mice are euthanized, and their lungs are harvested.

  • Quantification: Viral titers in the lung tissue are quantified using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR) to determine the reduction in viral load compared to a placebo-treated group.

Pharmacokinetics and Clinical Development

Preclinical studies in various species have shown that sisunatovir has an oral bioavailability ranging from 42% to over 100%, with efficient penetration into lung tissue, the primary site of RSV infection.[5][8]

Sisunatovir has progressed through multiple phases of clinical trials to evaluate its safety, tolerability, and efficacy in different patient populations, including infants and the elderly.[6][9] While some later-stage trials were terminated for strategic reasons not related to safety, the compound demonstrated a potent antiviral effect in a human challenge study, significantly reducing viral load and symptoms compared to placebo.[5][10]

Conclusion

This compound is a well-characterized antiviral compound with potent and specific activity against RSV. Its mechanism as a fusion inhibitor is well-understood, and its chemical properties, particularly its potential for oral administration, make it a significant candidate in the ongoing search for effective RSV therapeutics. The data and methodologies summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiviral discovery.

References

The Pharmacology of Sisunatovir: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Orally Bioavailable Respiratory Syncytial Virus (RSV) Fusion Inhibitor

Sisunatovir (formerly RV521) is an orally administered small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, a critical component for viral entry into host cells.[1][2] Developed to combat RSV, a leading cause of severe respiratory illness, sisunatovir has demonstrated potent antiviral activity in preclinical and clinical studies, positioning it as a promising therapeutic candidate.[3][4] This technical guide provides a comprehensive overview of the pharmacology of sisunatovir for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

Sisunatovir's mechanism of action centers on its ability to specifically target and bind to the RSV F protein on the viral surface.[2] This binding event prevents the critical conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[2] By inhibiting this fusion process, sisunatovir effectively blocks viral entry into the host cell, thereby halting the replication cycle at an early stage.[2] This leads to a reduction in viral load and a decrease in the severity of disease symptoms.[2][3]

The binding site of sisunatovir is located within a three-fold symmetric pocket in the central cavity of the metastable prefusion conformation of the RSV F protein.[5] By occupying this pocket, sisunatovir stabilizes the prefusion state and tethers two regions of the F protein that must undergo significant structural rearrangement for membrane fusion to occur.[5]

Signaling Pathway of RSV Fusion and Sisunatovir Intervention

The fusion of the RSV envelope with the host cell membrane is a multi-step process mediated by the F protein. The following diagram illustrates the key conformational changes of the F protein and the point of intervention by sisunatovir.

RSV_Fusion_Pathway cluster_prefusion Prefusion State cluster_binding Inhibitor Binding cluster_postfusion Postfusion State Prefusion_F Metastable Prefusion F Protein Trimer Bound_Complex Sisunatovir-F Protein Complex Postfusion_F Stable Postfusion F Protein (Six-Helix Bundle Formation) Prefusion_F->Postfusion_F Conformational Change (Triggered by Host Cell Interaction) Sisunatovir Sisunatovir Sisunatovir->Prefusion_F Binds to Central Cavity Bound_Complex->Postfusion_F Inhibited Fusion_Pore Fusion Pore Formation Postfusion_F->Fusion_Pore Mediates Membrane Fusion Host_Cell Host Cell Membrane Viral_Membrane Viral Membrane Viral_Entry Viral Entry Fusion_Pore->Viral_Entry

Figure 1: Mechanism of Sisunatovir Inhibition of RSV Fusion.

In Vitro Antiviral Activity

Sisunatovir has demonstrated potent and consistent inhibition of both RSV A and B subtypes in various in vitro assays.

ParameterRSV A StrainsRSV B StrainsReference
Mean IC50 1.4 nM1.0 nM[2]
Mean IC50 (Panel of clinical isolates) 1.2 nM1.2 nM[4][6]

IC50 : The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the general protocols for key experiments used in the characterization of sisunatovir.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of sisunatovir required to inhibit the virus-induced cytopathic effect (CPE) in cell culture.

Workflow:

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HEp-2 cells in 96-well plates Start->Seed_Cells Prepare_Drug Prepare serial dilutions of Sisunatovir Seed_Cells->Prepare_Drug Add_Drug Add Sisunatovir dilutions to cells Prepare_Drug->Add_Drug Infect_Cells Infect cells with RSV (e.g., A2 strain) Add_Drug->Infect_Cells Incubate Incubate for 4-6 days at 37°C Infect_Cells->Incubate Assess_CPE Assess Cytopathic Effect (CPE) (e.g., Neutral Red uptake or microscopy) Incubate->Assess_CPE Calculate_EC50 Calculate EC50 value Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

Figure 2: Workflow for Antiviral Activity Assay.

Detailed Methodology:

  • Cell Preparation: Human epidermoid carcinoma (HEp-2) cells are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer overnight.

  • Compound Preparation: A stock solution of sisunatovir is serially diluted in cell culture medium to achieve a range of final concentrations.

  • Infection and Treatment: The cell culture medium is removed from the HEp-2 cell monolayers and replaced with the medium containing the various concentrations of sisunatovir. The cells are then infected with a standardized inoculum of an RSV laboratory strain (e.g., A2) or a clinical isolate.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 6 days, allowing for the development of viral CPE in the untreated, infected control wells.

  • Assessment of CPE: The extent of CPE is quantified. This can be achieved through microscopic examination and scoring, or more quantitatively using a cell viability assay such as the neutral red uptake assay or an MTT assay.[3]

  • Data Analysis: The concentration of sisunatovir that inhibits the viral CPE by 50% (EC50) is calculated using regression analysis of the dose-response curve.

Cell-Cell Fusion Assay

This assay specifically measures the ability of sisunatovir to inhibit the F protein-mediated fusion of infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.

Workflow:

Figure 3: Workflow for Cell-Cell Fusion Assay.

Detailed Methodology:

  • Preparation of Effector and Target Cells: Two populations of a suitable cell line (e.g., HEK293T) are prepared.

    • Effector Cells: Transfected with a plasmid expressing the RSV F protein and a component of a reporter system (e.g., T7 RNA polymerase).

    • Target Cells: Transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the component in the effector cells (e.g., T7 promoter).[7]

  • Co-culture and Treatment: The effector and target cells are mixed and co-cultured in the presence of serial dilutions of sisunatovir.

  • Induction of Fusion: Cell-cell fusion is induced. For RSV, which fuses at a neutral pH, co-culture is typically sufficient.

  • Signal Quantification: After an incubation period to allow for fusion and reporter gene expression, the cells are lysed, and the reporter signal (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The concentration of sisunatovir that inhibits the fusion-dependent reporter signal by 50% (IC50) is determined from the dose-response curve.

Pharmacokinetics

Sisunatovir is an orally bioavailable compound that has been evaluated in Phase I and II clinical trials in both adults and pediatric populations.

Healthy Adult Volunteers

In a Phase 1, randomized, open-label, crossover study in healthy adults, the pharmacokinetics of a single 200 mg oral dose of sisunatovir were assessed.[8]

ParameterCapsule FormulationTablet FormulationReference
Cmax (ng/mL) 6432[8]
AUC (ng·hr/mL) Data not explicitly stated, graphical representation available in sourceData not explicitly stated, graphical representation available in source[8]
Tmax (hr) Not explicitly statedNot explicitly stated[8]
Half-life (hr) Not explicitly statedNot explicitly stated[8]

Cmax : Maximum (or peak) serum concentration that a drug achieves. AUC : Area under the curve, representing the total exposure to a drug over time. Tmax : Time at which the Cmax is observed.

Another Phase 1 study in healthy volunteers demonstrated that antiviral plasma levels of sisunatovir, exceeding 3 times the EC90, were rapidly achieved and maintained. The compound also showed an excellent half-life.[9] A separate study investigated the impact of liver impairment on sisunatovir pharmacokinetics and found that exposure was similar in participants with no, mild, or moderate liver impairment, but higher in those with severe liver impairment following a single 200 mg dose.[10]

Pediatric Patients

The REVIRAL1 study, a Phase II trial in hospitalized infants (1 to 36 months) with RSV lower respiratory tract infections, demonstrated a favorable safety and pharmacokinetic exposure profile for sisunatovir.[1] While specific quantitative pharmacokinetic parameters from this study are not publicly available, the data supported the progression to further stages of the clinical trial.[1]

Resistance Profile

The development of antiviral resistance is a key consideration for any new therapeutic. For RSV fusion inhibitors, resistance is often associated with mutations in the F protein.

In a human challenge study where healthy volunteers were infected with RSV and treated with sisunatovir, there was no evidence of the selection of clinically significant resistant viruses.[11][12] Only a small number of viral variants were detected, and these were not associated with clinical resistance.[11] Laboratory-based resistance selection studies have shown that the few sisunatovir-resistant variants generated were less fit and unable to compete with the wild-type virus.[11]

While specific mutations conferring high-level resistance to sisunatovir and their corresponding fold-change in IC50 are not extensively detailed in the public domain, it is known that mutations in the F protein can lead to cross-resistance among different fusion inhibitors. For example, the D489Y mutation has been shown to confer resistance to other fusion inhibitors.[13]

Conclusion

Sisunatovir is a potent, orally bioavailable RSV fusion inhibitor with a well-defined mechanism of action. It has demonstrated significant antiviral activity in vitro and a favorable safety and pharmacokinetic profile in clinical trials involving both adults and children. The low potential for the development of clinically significant resistance further enhances its profile as a promising therapeutic agent for the treatment of RSV infections. Further clinical development will continue to elucidate its efficacy and safety in broader patient populations.

References

Methodological & Application

Application Notes and Protocols: Sisunatovir Dosage in Balb/C Mouse Model for RSV Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of sisunatovir (formerly RV521), a potent respiratory syncytial virus (RSV) fusion inhibitor, in the Balb/C mouse model. The protocols and data presented are compiled from preclinical research to guide the design and execution of in vivo efficacy studies.

Mechanism of Action

Sisunatovir is an orally bioavailable small molecule that targets the RSV fusion (F) protein.[1][2][3][4] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[5]

cluster_0 RSV Virion cluster_1 Host Cell RSV RSV F_protein F Protein (pre-fusion) Host_Cell Host Cell Membrane F_protein->Host_Cell Binding Fusion_Blocked Membrane Fusion Blocked F_protein->Fusion_Blocked Conformational Change Prevented Sisunatovir Sisunatovir (RV521) Sisunatovir->F_protein Binds to F Protein Inhibition Inhibition

Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.

Quantitative Data Summary

While specific dosage information for sisunatovir in Balb/C mice is not available in the public domain, the following table summarizes the typical dosage for a similar class of RSV fusion inhibitor, BMS-433771, which can be used as a reference for dose-ranging studies.

CompoundDosageRoute of AdministrationDosing RegimenEfficacyReference
BMS-43377150 mg/kgOral (gavage)Single dose 1 hour prior to infection or a 4-day b.i.d. regimenSignificant reduction in RSV lung titers

Experimental Protocols

This section details the protocols for evaluating the in vivo efficacy of sisunatovir in a Balb/C mouse model of RSV infection.

Animal Model and Husbandry
  • Animal Strain: Female Balb/C mice, 6-8 weeks old.

  • Supplier: Charles River Laboratories or equivalent.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Housing: House mice in specific pathogen-free (SPF) conditions with ad libitum access to food and water.

  • Ethics: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

RSV Strain and Propagation
  • RSV Strain: RSV A2 or RSV Long strain are commonly used.

  • Propagation: Propagate the virus in HEp-2 cells.

  • Titer Determination: Determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

In Vivo Efficacy Study: Experimental Workflow

cluster_0 Day -1: Treatment Initiation cluster_1 Day 0: Infection cluster_2 Days 1-4: Continued Treatment cluster_3 Day 5: Endpoint Analysis Treatment Administer Sisunatovir or Vehicle (Oral Gavage) Infection Intranasal Inoculation with RSV (e.g., 1x10^6 PFU) Treatment->Infection Continue_Treatment Continue Daily Sisunatovir/Vehicle Administration Infection->Continue_Treatment Euthanasia Euthanize Mice Continue_Treatment->Euthanasia Harvest Harvest Lungs Euthanasia->Harvest Analysis Viral Titer Determination (Plaque Assay/qPCR) Histopathology Cytokine Analysis Harvest->Analysis

Caption: Experimental workflow for in vivo efficacy testing of sisunatovir.

Dosing and Administration
  • Formulation: Prepare sisunatovir in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosage: Based on preclinical studies of similar compounds, a starting dose range of 10-100 mg/kg can be explored. Dose-ranging studies are essential to determine the optimal effective dose.

  • Administration: Administer the designated dose of sisunatovir or vehicle control to mice via oral gavage.

  • Dosing Schedule: A typical prophylactic regimen involves administering the compound 1 hour before viral inoculation. For a therapeutic regimen, administration can be initiated 24 hours post-infection. Dosing is typically continued once or twice daily for 4-5 days.

RSV Infection of Mice
  • Anesthesia: Anesthetize mice using isoflurane or another suitable anesthetic.

  • Inoculation: Intranasally inoculate each mouse with a specific plaque-forming unit (PFU) of RSV in a volume of 50-100 µL of phosphate-buffered saline (PBS). A typical inoculum is 1 x 10^6 PFU.

Endpoint Analysis
  • Timing: Euthanize mice on day 5 post-infection, which is typically the peak of viral replication.

  • Lung Harvesting: Aseptically harvest the lungs.

  • Viral Load Determination:

    • Plaque Assay: Homogenize a portion of the lung tissue, serially dilute the homogenate, and perform a plaque assay on HEp-2 cell monolayers to quantify infectious virus.

    • Quantitative PCR (qPCR): Extract viral RNA from another portion of the lung tissue and perform RT-qPCR to quantify viral RNA levels.

  • Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and pathology.

  • Cytokine Analysis: Homogenize lung tissue or collect bronchoalveolar lavage (BAL) fluid to measure cytokine and chemokine levels using ELISA or multiplex assays.

Data Interpretation

A significant reduction in viral lung titers (both infectious virus and viral RNA) in the sisunatovir-treated groups compared to the vehicle-treated group indicates antiviral efficacy. This should be correlated with improvements in lung histopathology and modulation of the inflammatory response.

Safety and Tolerability

Throughout the study, monitor the mice for clinical signs of illness, including weight loss, ruffled fur, and lethargy. Any adverse effects should be noted. Preclinical toxicology studies have shown sisunatovir to have a favorable safety profile.[6]

Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. The lack of publicly available, specific dosage information for sisunatovir in Balb/C mice necessitates careful dose-finding studies.

References

Application Notes and Protocols for the Oral Administration of Sisunatovir in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of sisunatovir (formerly RV521), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein. The information compiled from various animal studies is intended to guide researchers in designing and executing further preclinical assessments.

Mechanism of Action

Sisunatovir is a small molecule inhibitor that specifically targets the RSV fusion (F) protein. The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, sisunatovir prevents the conformational changes necessary for this fusion process, thereby blocking viral entry into the host cell. This inhibition of viral entry halts the replication of RSV at an early stage, leading to a reduction in viral load and the severity of the disease.

Signaling Pathway of Sisunatovir's RSV Fusion Inhibition

Sisunatovir Mechanism of Action Mechanism of RSV Fusion Inhibition by Sisunatovir cluster_inhibition RSV RSV Virion F_Protein RSV F Protein (Prefusion Conformation) RSV->F_Protein expresses HostCell Host Cell F_Protein->HostCell mediates attachment to Conformational_Change F Protein Conformational Change (Postfusion Conformation) F_Protein->Conformational_Change prevents Sisunatovir Sisunatovir Sisunatovir->F_Protein binds to Inhibition Inhibition Binding Binding Fusion Membrane Fusion Conformational_Change->Fusion Viral_Entry Viral Entry and Replication Fusion->Viral_Entry In Vivo Efficacy Workflow Workflow for Sisunatovir In Vivo Efficacy Study Animal_Acclimation Animal Acclimation (BALB/c mice) Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Dosing Oral Gavage (Sisunatovir or Vehicle) Grouping->Dosing Infection Intranasal RSV Infection Dosing->Infection 4 hours post-first dose Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Twice daily for 4 days Infection->Monitoring Euthanasia Euthanasia and Lung Harvest (Day 4) Monitoring->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization Viral_Titer Viral Titer Quantification (Plaque Assay) Homogenization->Viral_Titer Data_Analysis Data Analysis Viral_Titer->Data_Analysis

Application Notes and Protocols for Sisunatovir Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir hydrochloride (also known as RV521) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By targeting the RSV-F protein, sisunatovir prevents the fusion of the virus with the host cell membrane, a critical step for viral entry and replication.[1][3] This mechanism effectively halts the RSV infection at an early stage.[1] Preclinical and clinical studies have demonstrated its efficacy in reducing viral load and the severity of RSV-associated symptoms.[1][4]

These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications, as well as a general protocol for assessing its antiviral activity using a plaque reduction assay.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one hydrochloride
Molecular FormulaC23H22F4N4O · HCl
Molecular Weight482.91 g/mol
CAS Number1903763-83-6
AppearanceSolid powder

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 24 mg/mL (49.69 mM)Use fresh, moisture-free DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.18 mM)Clear solution. Suitable for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.18 mM)Clear solution. Suitable for in vivo studies.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.18 mM)Clear solution. Suitable for in vivo studies.
WaterInsoluble
EthanolInsoluble

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years
Stock Solution in Solvent-80°C1 year
-20°C1 month

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.91 g/mol * (1000 mg / 1 g) = 4.8291 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended in Table 3.

Protocol 2: Preparation of this compound Formulation for In Vivo Use

This protocol provides an example of preparing a formulation suitable for oral administration in animal models, based on a common vehicle.[5]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare the vehicle components: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dispense DMSO stock: In a sterile tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock.

  • Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add Tween-80: Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing. The final solution should be clear.

  • Administration: The prepared formulation should be used immediately or stored appropriately for a short period, as stability in this formulation may be limited.

Protocol 3: In Vitro Antiviral Activity Assessment - Plaque Reduction Assay

This is a general protocol to determine the inhibitory effect of this compound on RSV replication in cell culture.

Materials:

  • HEp-2 or Vero cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • RSV stock of a known titer

  • This compound stock solution

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEp-2 or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • Infection: When the cells are confluent, remove the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Addition: Immediately after adding the virus, add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-5 days) at 37°C in a 5% CO2 incubator.

  • Overlay: After the initial incubation, remove the inoculum and overlay the cells with a medium containing methylcellulose to restrict virus spread and allow for the formation of distinct plaques.

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_materials Materials cluster_procedure Procedure cluster_output Output Sisunatovir Sisunatovir HCl Powder Weigh Weigh Sisunatovir HCl Sisunatovir->Weigh DMSO Anhydrous DMSO Add_DMSO Add DMSO DMSO->Add_DMSO Tubes Sterile Microcentrifuge Tubes Tubes->Weigh Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Store Aliquot and Store at -20°C / -80°C Dissolve->Store Stock_Solution Stock Solution Store->Stock_Solution

Caption: Workflow for preparing this compound stock solution.

G cluster_virus RSV Virion RSV Respiratory Syncytial Virus F_protein Fusion (F) Protein Host_Cell Host Cell Membrane F_protein->Host_Cell Mediates Fusion Inhibition Inhibition of Viral Entry Sisunatovir This compound Sisunatovir->F_protein Binds to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Research of Sisunatovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of sisunatovir (formerly RV521), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein. The protocols outlined below are intended for preclinical research in a laboratory setting.

Overview of Sisunatovir

Sisunatovir is an investigational antiviral compound that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2] By inhibiting the F protein, sisunatovir prevents the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.[1][3] Preclinical studies have demonstrated its efficacy in reducing viral replication in animal models, and it has undergone evaluation in human clinical trials.[4][5]

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of sisunatovir.

Table 1: In Vivo Efficacy of Sisunatovir in BALB/c Mouse Model of RSV Infection
Dosage (mg/kg, oral)Route of AdministrationAnimal ModelEfficacy EndpointResultReference
1OralBALB/c miceLung viral titer reduction0.7 log10 reduction[6]
10OralBALB/c miceLung viral titer reduction1.1 log10 reduction[6]
50OralBALB/c miceLung viral titer reduction1.6 log10 reduction[6]
Table 2: Pharmacokinetic Parameters of Sisunatovir in Preclinical Species
ParameterSpeciesValueRoute of AdministrationReference
Oral BioavailabilityPreclinical species42% to >100%Oral[1][2][4]
Cmax (capsule)Healthy Adults (200 mg dose)64 ng/mLOral[7]
Cmax (tablet)Healthy Adults (200 mg dose)32 ng/mLOral[7]

Experimental Protocols

The following are detailed methodologies for the preparation of sisunatovir for oral administration in in vivo research and a general protocol for evaluating its efficacy in an RSV-infected BALB/c mouse model.

Preparation of Sisunatovir Formulation for Oral Gavage in Mice

This protocol describes the preparation of a sisunatovir suspension suitable for oral gavage in mice. As sisunatovir is a benzimidazole derivative with low aqueous solubility, a suspension formulation is often necessary for preclinical oral dosing. A common vehicle for such compounds is a mixture including a suspending agent like methylcellulose or carboxymethylcellulose (CMC) and a wetting agent like Tween 80.

Materials:

  • Sisunatovir powder

  • 0.5% (w/v) Methylcellulose (or Sodium Carboxymethylcellulose) in sterile water

  • 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Sterile mortar and pestle or homogenizer

  • Calibrated micropipettes

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of sisunatovir: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 10 mL/kg for mice). Calculate the total mass of sisunatovir required for the desired concentration.

  • Weigh the sisunatovir: Accurately weigh the calculated amount of sisunatovir powder using an analytical balance.

  • Prepare the vehicle: Prepare a sterile solution of 0.5% methylcellulose (or CMC) and 0.1% Tween 80 in purified water.

  • Create a paste: Transfer the weighed sisunatovir powder to a sterile mortar. Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a homogenous suspension.

  • Dilute the paste: Gradually add the remaining vehicle to the mortar while continuously triturating to form a suspension.

  • Homogenize the suspension: Transfer the suspension to a sterile conical tube. Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity. If available, a homogenizer can be used for a more uniform suspension.

  • Storage and Handling: Store the suspension at 4°C and protect it from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each administration, vortex the suspension thoroughly to ensure a uniform dose.

In Vivo Efficacy Evaluation in a BALB/c Mouse Model of RSV Infection

This protocol outlines the general steps for assessing the antiviral efficacy of sisunatovir in BALB/c mice, a commonly used model for RSV infection.[8]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Respiratory Syncytial Virus (RSV) A2 strain

  • Sisunatovir formulation (prepared as in section 3.1)

  • Vehicle control (formulation without sisunatovir)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • HEp-2 cells for viral plaque assay

  • Cell culture media and reagents

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Experimental Workflow:

experimental_workflow cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatize Acclimatize BALB/c mice (7 days) infect Intranasal RSV Infection (Day 0) acclimatize->infect treat Oral Administration of Sisunatovir or Vehicle (e.g., once or twice daily) infect->treat monitor Monitor body weight and clinical signs daily treat->monitor euthanize Euthanize mice (e.g., Day 4 post-infection) monitor->euthanize harvest Harvest lungs euthanize->harvest homogenize Homogenize lung tissue harvest->homogenize plaque_assay Quantify viral titers via plaque assay homogenize->plaque_assay

Caption: Experimental workflow for in vivo efficacy testing.

Procedure:

  • Acclimatization: Acclimatize male or female BALB/c mice (6-8 weeks old) to the facility for at least 7 days prior to the experiment.

  • RSV Infection (Day 0):

    • Anesthetize the mice using a suitable anesthetic.

    • Inoculate the mice intranasally with a predetermined dose of RSV A2 strain (e.g., 1 x 10^6 plaque-forming units [PFU] in 50 µL of sterile PBS).

  • Treatment:

    • Randomly assign the infected mice to treatment and control groups.

    • Administer the prepared sisunatovir formulation or the vehicle control orally via gavage. The dosing regimen can vary (e.g., once or twice daily) and should be initiated at a specified time relative to infection (e.g., 1 hour post-infection).

  • Monitoring:

    • Monitor the mice daily for changes in body weight and clinical signs of illness (e.g., ruffled fur, lethargy).

  • Endpoint Analysis (e.g., Day 4 post-infection):

    • Euthanize the mice at a predetermined time point (e.g., day 4 or 5 post-infection, when viral replication is typically maximal).

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in a known volume of sterile PBS or cell culture medium.

    • Clarify the homogenate by centrifugation.

    • Determine the viral titer in the lung homogenates using a standard plaque assay on HEp-2 cells.

Signaling Pathway and Mechanism of Action

Sisunatovir's mechanism of action is to inhibit the fusion of the RSV viral envelope with the host cell membrane. This process is mediated by the viral F protein.

rsv_fusion_inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition virion RSV receptor Host Cell Receptor virion->receptor Attachment f_protein_pre Prefusion F Protein f_protein_post Postfusion F Protein f_protein_pre->f_protein_post Conformational Change no_fusion Fusion Blocked f_protein_pre->no_fusion Prevents conformational change host_cell Host Cell Membrane receptor->f_protein_pre Triggers conformational change sisunatovir Sisunatovir sisunatovir->f_protein_pre Binds to and stabilizes fusion Membrane Fusion & Viral Entry f_protein_post->fusion

Caption: Sisunatovir inhibits RSV entry by blocking F protein fusion.

References

Application Notes and Protocols for Studying RSV A and B Strains with Sisunatovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sisunatovir (formerly RV521), a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, for the study of both RSV A and B strains. Sisunatovir has demonstrated significant antiviral activity in preclinical and clinical settings, making it a valuable tool for research and development.[1][2][3][4][5]

Introduction to Sisunatovir

Sisunatovir is a small molecule inhibitor that specifically targets the RSV-F protein, a critical component for viral entry into host cells.[6] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral and host cell membranes, thereby halting the infection at an early stage.[6] This mechanism of action is effective against both RSV A and B subtypes.[3][4][5]

Key Applications

  • In Vitro Antiviral Activity Assessment: Determining the potency of sisunatovir against various laboratory and clinical isolates of RSV A and B strains.

  • Mechanism of Action Studies: Investigating the specific molecular interactions between sisunatovir and the RSV F protein.

  • Resistance Studies: Selecting for and characterizing RSV mutants with reduced susceptibility to sisunatovir to understand potential resistance mechanisms.

  • Preclinical Efficacy Evaluation: Assessing the therapeutic potential of sisunatovir in animal models of RSV infection.

Data Presentation

In Vitro Efficacy of Sisunatovir Against RSV A and B Strains

The following table summarizes the in vitro inhibitory activity of sisunatovir against a panel of RSV A and B strains. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of sisunatovir required to inhibit 50% of the viral activity in cell culture assays.

RSV SubtypeStrain/Isolate PanelMean IC50 (nM)IC50 Range (nM)
RSV A Laboratory strains and clinical isolates (n=20)1.40.3 - 10.4
RSV B Laboratory strains and clinical isolates (n=16)1.00.1 - 2.1
Overall Combined panel of RSV A and B strains1.2Not Reported

Data compiled from Cockerill et al., 2021.[3][4][5]

Clinical Efficacy of Sisunatovir in a Human Challenge Study (RSV A Strain)

A phase 2a human challenge study was conducted with healthy adult volunteers experimentally infected with the RSV A Memphis-37b strain. The study demonstrated a significant reduction in both viral load and clinical symptoms in subjects treated with sisunatovir compared to placebo.[7]

Treatment GroupMean AUC Viral Load (log10 PFUe/mL·h)P-value vs. PlaceboMean AUC Total Symptom ScoreP-value vs. Placebo
Sisunatovir (350 mg) 185.260.00278.42% reduction0.002
Sisunatovir (200 mg) 224.350.00770.84% reduction0.009
Placebo 501.39---

AUC: Area Under the Curve; PFUe: Plaque-Forming Unit equivalents.[7]

Experimental Protocols

RSV Plaque Reduction Neutralization Assay (PRNA)

This protocol is used to determine the concentration of sisunatovir that inhibits the formation of RSV plaques in cell culture by 50% (IC50).

Materials:

  • HEp-2 or Vero cells

  • RSV A and B strains of interest

  • Sisunatovir stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM supplemented with 2% FBS)

  • Methylcellulose overlay medium

  • Crystal violet staining solution or an antibody for immunostaining

Procedure:

  • Cell Plating: Seed HEp-2 or Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of sisunatovir in cell culture medium. Include a vehicle control (DMSO) and a no-virus control.

  • Virus Preparation: Dilute the RSV stock to a concentration that will produce 25-35 plaques per well.

  • Neutralization: Mix equal volumes of the diluted virus with each sisunatovir dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures in duplicate. Adsorb for 1 hour at 37°C.

  • Overlay: Gently remove the inoculum and overlay the cells with methylcellulose medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Crystal Violet Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

    • Immunostaining: Fix the cells and use an RSV-specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization.[1]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each sisunatovir concentration relative to the virus control. Determine the IC50 value by plotting the percent inhibition against the log of the sisunatovir concentration and fitting the data to a dose-response curve.

RSV F-Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of sisunatovir to inhibit the fusion of cells expressing the RSV F protein with neighboring cells, a key step in syncytia formation.

Materials:

  • 293T cells

  • Expression plasmid for RSV F protein (e.g., from RSV A2 strain)

  • Reporter plasmid (e.g., luciferase under the control of a T7 promoter)

  • Transfection reagent

  • Sisunatovir stock solution

  • Cell lysis buffer and luciferase substrate

Procedure:

  • Co-transfection: Co-transfect 293T "effector" cells with the RSV F expression plasmid and a plasmid encoding T7 RNA polymerase. In a separate plate, transfect "target" cells with a reporter plasmid containing a luciferase gene under the control of a T7 promoter.[3]

  • Compound Treatment: After 24 hours, treat the co-transfected effector cells with serial dilutions of sisunatovir.

  • Co-culture: Overlay the treated effector cells onto the target cells.

  • Incubation: Incubate the co-culture for 12-24 hours to allow for cell fusion.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of fusion inhibition for each sisunatovir concentration relative to the vehicle control. Determine the IC50 value as described for the PRNA.

In Vitro Resistance Selection

This protocol describes a method for generating and characterizing RSV mutants with reduced susceptibility to sisunatovir.

Materials:

  • HEp-2 cells

  • Wild-type RSV A or B strain

  • Sisunatovir

  • Cell culture medium

Procedure:

  • Initial Selection: Infect HEp-2 cells with the wild-type RSV strain in the presence of sisunatovir at a concentration equal to the IC50.

  • Serial Passage: Harvest the virus from the supernatant when cytopathic effect (CPE) is observed and use it to infect fresh HEp-2 cells with increasing concentrations of sisunatovir.

  • Monitoring: Continue the serial passage for multiple rounds, gradually increasing the sisunatovir concentration.

  • Isolation of Resistant Virus: Once a virus population that can replicate in the presence of high concentrations of sisunatovir is established, plaque-purify individual viral clones.

  • Characterization:

    • Phenotypic Analysis: Determine the IC50 of sisunatovir against the resistant clones using the PRNA to quantify the fold-change in resistance.

    • Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the F gene to identify mutations responsible for the resistance phenotype.

Visualizations

Signaling Pathway of RSV Fusion and Inhibition by Sisunatovir

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_pre Prefusion F Protein RSV->F_pre expresses Receptor Host Cell Receptor F_pre->Receptor binds to HostCell Host Cell Membrane F_post Postfusion F Protein Receptor->F_post triggers conformational change Fusion Membrane Fusion & Viral Entry F_post->Fusion Sisunatovir Sisunatovir Sisunatovir->F_pre binds to & stabilizes IC50_Workflow start Start prepare_cells Prepare Cell Monolayer (e.g., HEp-2) start->prepare_cells prepare_drug Prepare Serial Dilutions of Sisunatovir start->prepare_drug prepare_virus Prepare RSV Inoculum start->prepare_virus infect_cells Infect Cells with Drug-Virus Mixture prepare_cells->infect_cells incubate_drug_virus Incubate Sisunatovir with RSV prepare_drug->incubate_drug_virus prepare_virus->incubate_drug_virus incubate_drug_virus->infect_cells add_overlay Add Methylcellulose Overlay infect_cells->add_overlay incubate_plates Incubate Plates (3-5 days) add_overlay->incubate_plates stain_plaques Stain and Count Plaques incubate_plates->stain_plaques calculate_ic50 Calculate IC50 Value stain_plaques->calculate_ic50 end End calculate_ic50->end Resistance_Selection start Start with Wild-Type RSV passage1 Passage 1: Infect cells with RSV + Sisunatovir (IC50) start->passage1 harvest1 Harvest Virus passage1->harvest1 passageN Serial Passages: Infect cells with harvested virus + increasing concentrations of Sisunatovir harvest1->passageN decision Is virus resistant to high concentrations? passageN->decision decision->passageN No isolate Plaque-purify Resistant Clones decision->isolate Yes phenotype Phenotypic Analysis: Determine fold-change in IC50 isolate->phenotype genotype Genotypic Analysis: Sequence F gene isolate->genotype end End phenotype->end genotype->end

References

Experimental Design for Sisunatovir Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir (formerly RV521) is an orally bioavailable small molecule that potently inhibits the fusion of the respiratory syncytial virus (RSV) with host cells.[1][2][3] By targeting the RSV fusion (F) protein, sisunatovir prevents the conformational changes necessary for membrane fusion, thereby blocking viral entry and subsequent replication.[1] This document provides detailed application notes and protocols for the preclinical evaluation of sisunatovir's efficacy, including in vitro and in vivo experimental designs. These guidelines are intended to assist researchers in the standardized assessment of sisunatovir and other RSV fusion inhibitors.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

Respiratory Syncytial Virus (RSV) infection is initiated by the fusion of the viral envelope with the host cell membrane, a process mediated by the viral F protein.[1][4] The F protein, a class I fusion protein, undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the merger of the two membranes.[4] Sisunatovir specifically binds to the RSV-F protein, stabilizing it in its prefusion conformation and preventing the necessary structural rearrangements for membrane fusion.[1] This action effectively halts the virus at the entry stage, preventing the release of the viral genome into the cytoplasm and inhibiting the initiation of infection.[3]

Signaling Pathway of RSV Entry and Inhibition by Sisunatovir```dot

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_drug Sisunatovir Action RSV RSV F_protein_pre F Protein (Prefusion) Attachment 1. Attachment RSV->Attachment Conformational_Change 2. Conformational Change F_protein_pre->Conformational_Change triggers Host_Cell Host Cell Membrane Receptor Host Cell Receptor Receptor->Conformational_Change Viral_Entry Viral Genome Release (Replication Initiated) Sisunatovir Sisunatovir Inhibition Inhibition Sisunatovir->Inhibition Attachment->Receptor Fusion 3. Membrane Fusion Conformational_Change->Fusion Fusion->Viral_Entry Inhibition->F_protein_pre binds to and stabilizes

Caption: Workflow for in vitro evaluation of sisunatovir.

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety profile of sisunatovir. The BALB/c mouse and cotton rat are the most commonly used models for RSV infection. [5][6][7]

Key In Vivo Models:
  • BALB/c Mouse Model: A well-established model for studying RSV immunopathology and antiviral efficacy. [6][8]* Cotton Rat Model: Highly permissive to human RSV replication and considered a gold standard for preclinical evaluation of RSV therapeutics. [5][7][9]

Data Presentation: In Vivo Efficacy of Sisunatovir in BALB/c Mice
Dosing RegimenRoute of AdministrationDose (mg/kg/day)Duration of TreatmentPrimary EndpointResult (vs. Vehicle Control)Reference
ProphylacticOral15 daysLung Viral Titer (log10 PFU/g)0.7 log10 reduction[10]
ProphylacticOral105 daysLung Viral Titer (log10 PFU/g)1.1 log10 reduction[10]
ProphylacticOral505 daysLung Viral Titer (log10 PFU/g)1.6 log10 reduction[10]
TherapeuticOralTBD5 daysLung Viral Titer (log10 PFU/g)TBDN/A

Experimental Protocols: In Vivo Models

BALB/c Mouse Model of RSV Infection

Materials:

  • 6-8 week old female BALB/c mice

  • RSV A2 strain (e.g., 1 x 10^6 PFU per mouse)

  • Sisunatovir formulated for oral gavage

  • Anesthesia (e.g., isoflurane)

  • PBS and tissue homogenization equipment

Protocol:

Prophylactic Dosing:

  • Acclimatization: Acclimatize mice for at least 3 days.

  • Treatment Initiation: Begin oral administration of sisunatovir or vehicle control once daily, starting 24 hours before infection.

  • Infection: Lightly anesthetize mice and inoculate intranasally with RSV in a small volume (e.g., 50 µL).

  • Continued Treatment: Continue daily dosing for 4 days post-infection.

  • Endpoint Analysis: On day 5 post-infection, euthanize the mice.

    • Harvest lungs for viral load determination by plaque assay or RT-qPCR.

    • Harvest nasal turbinates for viral load analysis.

    • Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

Therapeutic Dosing:

  • Infection: Infect mice with RSV as described above.

  • Treatment Initiation: Begin oral administration of sisunatovir or vehicle control at a specified time post-infection (e.g., 24 or 48 hours).

  • Endpoint Analysis: Conduct endpoint analysis on day 5 post-infection as described for the prophylactic regimen.

In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Animal Model Setup cluster_dosing Dosing and Infection cluster_analysis Endpoint Analysis (Day 5 p.i.) cluster_results Results Acclimatization 1. Acclimatize BALB/c Mice Grouping 2. Randomize into Treatment Groups (Vehicle, Sisunatovir Doses) Acclimatization->Grouping Prophylactic 3a. Prophylactic Dosing (Pre-Infection) Grouping->Prophylactic Therapeutic 3b. Therapeutic Dosing (Post-Infection) Grouping->Therapeutic Infection 4. Intranasal RSV Infection Prophylactic->Infection Euthanasia 5. Euthanize Mice Infection->Therapeutic Infection->Euthanasia Therapeutic->Euthanasia Tissue_Harvest 6. Harvest Lungs & Nasal Turbinates Euthanasia->Tissue_Harvest Viral_Load 7a. Quantify Viral Load (Plaque Assay/RT-qPCR) Tissue_Harvest->Viral_Load Histopathology 7b. Assess Lung Pathology Tissue_Harvest->Histopathology Efficacy_Determination 8. Determine Efficacy (Reduction in Viral Load & Pathology) Viral_Load->Efficacy_Determination Histopathology->Efficacy_Determination

Caption: Workflow for in vivo evaluation of sisunatovir.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of sisunatovir's efficacy against RSV. Consistent application of these standardized methods will facilitate the generation of robust and comparable data, which is crucial for the continued development of sisunatovir and other novel antiviral agents targeting RSV. The potent in vitro activity and demonstrated in vivo efficacy underscore the potential of sisunatovir as a therapeutic option for RSV infections.

References

Troubleshooting & Optimization

sisunatovir stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of sisunatovir, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for sisunatovir?

A1: Proper storage of sisunatovir is crucial to maintain its stability and efficacy. Recommendations for both solid and solution forms are provided below.

Q2: How long is a stock solution of sisunatovir stable?

A2: The stability of a sisunatovir stock solution is dependent on the storage temperature. When prepared in DMSO, a stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the shelf life of sisunatovir in its solid form?

A3: When stored as a solid powder, sisunatovir is stable for 3 years at -20°C and for 2 years at 4°C.[1]

Q4: How should I prepare a stock solution of sisunatovir?

A4: Sisunatovir can be dissolved in DMSO.[1][2] To aid dissolution, techniques such as ultrasonic treatment and warming the solution to 60°C can be employed.[1] It is important to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.

Q5: What should I do if I observe precipitation in my sisunatovir solution?

A5: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound.[1] Ensure the solution is clear before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low or inconsistent assay results Degradation of sisunatovir due to improper storage.Verify that the compound has been stored according to the recommended conditions (see table below). If in doubt, use a fresh vial of the compound.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Difficulty dissolving sisunatovir Use of old or hydrated DMSO.Use a fresh, unopened bottle of anhydrous DMSO for preparing solutions.[1]
Insufficient mixing.Employ ultrasonic treatment or gentle warming (up to 60°C) to aid dissolution.[1]
Precipitation in working solution Exceeding the solubility limit in the chosen solvent system.Review the formulation protocols. Several solvent systems have been reported to achieve a clear solution at ≥ 2.5 mg/mL, including combinations of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil.[1]
Temperature fluctuations.Ensure the working solution is maintained at a stable temperature, especially if it is close to its saturation point.

Quantitative Stability Data

Table 1: Storage Conditions and Stability of Sisunatovir

Form Storage Temperature Shelf Life Source
Solid (Powder)-20°C3 years[1]
4°C2 years[1]
In DMSO-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol for Preparing a Sisunatovir Stock Solution (10 mM in DMSO)

Materials:

  • Sisunatovir (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate the sisunatovir vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of sisunatovir powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of sisunatovir is 446.44 g/mol .[3]

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If dissolution is slow, sonicate the tube for 5-10 minutes or warm it in a water bath at a temperature not exceeding 60°C until a clear solution is obtained.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol for Stability Assessment by HPLC (General Method)

This protocol outlines a general approach for assessing the stability of sisunatovir using High-Performance Liquid Chromatography (HPLC). This method should be validated for specificity, linearity, accuracy, and precision for sisunatovir.

Materials:

  • Sisunatovir stock solution

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of sisunatovir in the mobile phase.

  • Forced Degradation Study (Stress Testing):

    • Acid Hydrolysis: Incubate a solution of sisunatovir with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Incubate a solution of sisunatovir with 0.1 N NaOH at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat a solution of sisunatovir with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample or solution of sisunatovir to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution of sisunatovir to UV light according to ICH Q1B guidelines.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

    • Equilibrate the C18 column.

    • Inject the standards, control samples (unstressed sisunatovir), and stressed samples.

    • Monitor the elution profile using a UV detector at a wavelength where sisunatovir has maximum absorbance.

  • Data Analysis:

    • Determine the retention time of the intact sisunatovir peak from the control sample.

    • In the chromatograms of the stressed samples, identify the peak for intact sisunatovir and any new peaks corresponding to degradation products.

    • Calculate the percentage of sisunatovir remaining and the percentage of each degradation product formed.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check_stability Stability Check cluster_solution_prep Solution Preparation cluster_outcome Outcome start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Duration) start->check_storage check_handling Review Handling Procedures (Freeze-thaw, Aliquoting) check_storage->check_handling Conditions OK use_new_vial Use New Vial of Sisunatovir check_storage->use_new_vial Improper Storage check_solvent Check Solvent Quality (Anhydrous DMSO) check_handling->check_solvent Handling OK modify_protocol Modify Protocol check_handling->modify_protocol Improper Handling check_dissolution Assess Dissolution Method (Sonication, Warming) check_solvent->check_dissolution Solvent OK check_solvent->modify_protocol Solvent Issue check_dissolution->use_new_vial Protocol OK check_dissolution->modify_protocol Dissolution Issue results_ok Results Consistent use_new_vial->results_ok modify_protocol->results_ok SisunatovirHandling cluster_receipt Receiving and Storage cluster_prep Solution Preparation cluster_stock_storage Stock Solution Storage cluster_use Experimental Use receive Receive Sisunatovir (Solid) store_solid Store at -20°C (3 yrs) or 4°C (2 yrs) receive->store_solid prepare_stock Prepare Stock in Anhydrous DMSO store_solid->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_minus_80 Store at -80°C (6 months) aliquot->store_minus_80 store_minus_20 Store at -20°C (1 month) aliquot->store_minus_20 thaw Thaw a Single Aliquot store_minus_80->thaw store_minus_20->thaw prepare_working Prepare Working Solution (Freshly for in vivo) thaw->prepare_working execute_experiment Execute Experiment prepare_working->execute_experiment

References

Sisunatovir Drug-Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on conducting and interpreting drug-drug interaction (DDI) studies for sisunatovir, an investigational antiviral agent targeting the respiratory syncytial virus (RSV) fusion (F) protein. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific challenges researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known potential for sisunatovir to be involved in drug-drug interactions?

A clinical study (NCT03782662) has been conducted to evaluate the drug-drug interaction potential of sisunatovir with probes for key metabolic pathways and transporters.[1][2][3] This study investigated the effects of a strong CYP3A4 inhibitor (itraconazole), a strong CYP3A4 inducer (rifampicin), and a P-glycoprotein (P-gp) inhibitor (verapamil) on the pharmacokinetics of sisunatovir.[1][2][3] Additionally, the study assessed the effect of sisunatovir on the pharmacokinetics of a sensitive CYP3A4 substrate (midazolam).[1][2] While the detailed quantitative results of this study are not yet publicly available, its design suggests that the primary focus for DDI evaluation is on the CYP3A4 metabolic pathway and P-gp transport.

Q2: My in vitro experiment suggests sisunatovir may be a substrate of CYP3A4. How can I confirm this in a clinical setting?

To confirm if sisunatovir is a clinically relevant substrate of CYP3A4, a drug-drug interaction study with a strong CYP3A4 inhibitor and a strong CYP3A4 inducer is recommended. The design of the NCT03782662 trial serves as a robust template.[1][2][3] Co-administration with a strong inhibitor like itraconazole would be expected to increase sisunatovir's plasma concentrations (AUC and Cmax), while a strong inducer like rifampicin would be expected to decrease its exposure.

Q3: We are planning a clinical trial with sisunatovir. What co-medications should be closely monitored or avoided?

Given the focus of the formal DDI studies on CYP3A4, caution should be exercised when co-administering sisunatovir with drugs that are sensitive CYP3A4 substrates, or strong inhibitors or inducers of CYP3A4, until clinical data becomes available. It is also prudent to consider potential interactions with P-gp substrates and inhibitors.

Q4: Where can I find detailed protocols for in vitro ADME and DDI assays for sisunatovir?

Specific, detailed protocols for sisunatovir are not publicly available. However, the supplementary information of the primary publication on the discovery of sisunatovir by Cockerill et al. in the Journal of Medicinal Chemistry may contain detailed experimental procedures for in vitro ADME assays.[4][5] For general guidance, standardized protocols for cytochrome P450 and UGT inhibition and induction assays are provided in the "Experimental Protocols" section of this document.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in in vitro CYP450 inhibition results. - Instability of sisunatovir in the incubation medium.- Non-specific binding to labware.- Issues with the microsomal preparation or recombinant enzyme activity.- Assess the stability of sisunatovir in the assay buffer.- Use low-binding plates and tubes.- Include positive controls with known inhibitors to validate enzyme activity.
Inconsistent pharmacokinetic data in animal DDI studies. - Differences in animal strains, age, or health status.- Variability in drug formulation and administration.- Pre-analytical sample handling errors.- Ensure consistency in animal models.- Standardize formulation and administration procedures.- Implement and strictly follow a robust sample collection, processing, and storage protocol.
Unexpected clinical adverse events when sisunatovir is co-administered with other drugs. - A previously unknown drug-drug interaction.- Pharmacodynamic interaction.- Patient-specific factors (e.g., pharmacogenomics).- Thoroughly review all co-medications for potential interactions.- Conduct a detailed analysis of the adverse event profile.- Consider therapeutic drug monitoring for sisunatovir and the co-administered drug if assays are available.

Quantitative Data Summary

As of November 2025, the quantitative results from the formal clinical drug-drug interaction study (NCT03782662) for sisunatovir have not been publicly released. The tables below are provided as templates to guide researchers in presenting their own data from similar studies.

Table 1: Effect of Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of Sisunatovir (Template)

Pharmacokinetic ParameterSisunatovir Alone (Geometric Mean)Sisunatovir + Itraconazole (Geometric Mean)Geometric Mean Ratio (90% CI)
AUC0-inf (ng*h/mL)Data Not AvailableData Not AvailableData Not Available
Cmax (ng/mL)Data Not AvailableData Not AvailableData Not Available
t1/2 (h)Data Not AvailableData Not AvailableData Not Available

Table 2: Effect of Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Sisunatovir (Template)

Pharmacokinetic ParameterSisunatovir Alone (Geometric Mean)Sisunatovir + Rifampicin (Geometric Mean)Geometric Mean Ratio (90% CI)
AUC0-inf (ng*h/mL)Data Not AvailableData Not AvailableData Not Available
Cmax (ng/mL)Data Not AvailableData Not AvailableData Not Available
t1/2 (h)Data Not AvailableData Not AvailableData Not Available

Table 3: Effect of Sisunatovir on the Pharmacokinetics of a CYP3A4 Substrate (Midazolam) (Template)

Pharmacokinetic ParameterMidazolam Alone (Geometric Mean)Midazolam + Sisunatovir (Geometric Mean)Geometric Mean Ratio (90% CI)
AUC0-inf (ng*h/mL)Data Not AvailableData Not AvailableData Not Available
Cmax (ng/mL)Data Not AvailableData Not AvailableData Not Available
t1/2 (h)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are generalized protocols for key in vitro and in vivo drug-drug interaction studies. These should be adapted and optimized for the specific properties of sisunatovir.

In Vitro Cytochrome P450 Inhibition Assay (Reversible Inhibition)

1. Objective: To determine the potential of sisunatovir to inhibit the activity of major human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

2. Materials:

  • Human liver microsomes (pooled) or recombinant human CYP enzymes.
  • Sisunatovir.
  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
  • NADPH regenerating system.
  • Positive control inhibitors for each CYP isoform.
  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
  • LC-MS/MS system for metabolite quantification.

3. Method:

  • Prepare a stock solution of sisunatovir and serial dilutions to achieve the desired final concentrations.
  • In a 96-well plate, pre-incubate human liver microsomes or recombinant CYP enzymes with sisunatovir or positive control inhibitor at 37°C for 10 minutes.
  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
  • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
  • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
  • Calculate the percent inhibition at each sisunatovir concentration and determine the IC50 value by non-linear regression analysis.

Clinical Drug-Drug Interaction Study Protocol (Based on NCT03782662 Design)

1. Objective: To evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampicin) on the pharmacokinetics of sisunatovir, and the effect of sisunatovir on the pharmacokinetics of a sensitive CYP3A4 substrate (midazolam) in healthy volunteers.

2. Study Design: An open-label, sequential study.

3. Study Population: Healthy adult male and female volunteers.

4. Study Periods:

  • Period 1 (Baseline): Administer a single oral dose of sisunatovir and collect blood samples for pharmacokinetic analysis over a specified time course (e.g., 0-72 hours).
  • Period 2 (Inhibitor): Administer a strong CYP3A4 inhibitor (e.g., itraconazole 200 mg once daily) for several days to achieve steady-state. On a specified day, co-administer a single oral dose of sisunatovir with the inhibitor. Collect blood samples for pharmacokinetic analysis of sisunatovir.
  • Washout Period.
  • Period 3 (Inducer): Administer a strong CYP3A4 inducer (e.g., rifampicin 600 mg once daily) for a sufficient duration to achieve maximal induction. On a specified day, co-administer a single oral dose of sisunatovir with the inducer. Collect blood samples for pharmacokinetic analysis of sisunatovir.
  • Period 4 (Substrate): In a separate cohort or after a washout period, administer a single oral dose of a sensitive CYP3A4 substrate (e.g., midazolam). Collect blood samples for pharmacokinetic analysis. Following this, administer sisunatovir for a period to reach steady-state, and then co-administer the single dose of the CYP3A4 substrate. Collect blood samples for pharmacokinetic analysis.

5. Pharmacokinetic Assessment:

  • Blood samples will be collected at pre-defined time points post-dose.
  • Plasma concentrations of sisunatovir and/or the probe drug and its major metabolite will be determined using a validated LC-MS/MS method.
  • Pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) will be calculated using non-compartmental analysis.
  • Geometric mean ratios and 90% confidence intervals will be calculated for AUC and Cmax to assess the magnitude of the interaction.

Visualizations

G cluster_0 CYP3A4 Inhibition Sisunatovir Sisunatovir CYP3A4 Enzyme CYP3A4 Enzyme Sisunatovir->CYP3A4 Enzyme Metabolism Itraconazole Itraconazole Itraconazole->CYP3A4 Enzyme Inhibits Metabolite Metabolite CYP3A4 Enzyme->Metabolite Increased Sisunatovir Levels Increased Sisunatovir Levels CYP3A4 Enzyme->Increased Sisunatovir Levels

Caption: CYP3A4 Inhibition Pathway.

G cluster_1 CYP3A4 Induction Sisunatovir Sisunatovir Increased CYP3A4 Enzyme Increased CYP3A4 Enzyme Sisunatovir->Increased CYP3A4 Enzyme Metabolism Rifampicin Rifampicin Rifampicin->Increased CYP3A4 Enzyme Induces Increased Metabolite Increased Metabolite Increased CYP3A4 Enzyme->Increased Metabolite Decreased Sisunatovir Levels Decreased Sisunatovir Levels Increased CYP3A4 Enzyme->Decreased Sisunatovir Levels

Caption: CYP3A4 Induction Pathway.

G Start DDI Study Start DDI Study In Vitro Screening In Vitro Screening (CYP & UGT Inhibition/Induction) Start DDI Study->In Vitro Screening Clinical DDI Study Design Clinical DDI Study Design (e.g., NCT03782662) In Vitro Screening->Clinical DDI Study Design Healthy Volunteer Recruitment Healthy Volunteer Recruitment Clinical DDI Study Design->Healthy Volunteer Recruitment Drug Administration & PK Sampling Drug Administration & Pharmacokinetic Sampling Healthy Volunteer Recruitment->Drug Administration & PK Sampling Bioanalysis LC-MS/MS Bioanalysis Drug Administration & PK Sampling->Bioanalysis Pharmacokinetic Analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) Bioanalysis->Pharmacokinetic Analysis Statistical Analysis & Reporting Statistical Analysis & Reporting Pharmacokinetic Analysis->Statistical Analysis & Reporting End of Study End of Study Statistical Analysis & Reporting->End of Study

Caption: General Workflow for DDI Studies.

References

troubleshooting sisunatovir precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Sisunatovir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling and use of sisunatovir in experimental settings. This guide focuses on troubleshooting the precipitation of sisunatovir in solution, a common hurdle in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is sisunatovir and what is its mechanism of action?

A1: Sisunatovir is an investigational antiviral drug that targets the Respiratory Syncytial Virus (RSV). It is a small molecule inhibitor of the RSV fusion (F) protein. The F protein is a viral surface glycoprotein essential for the fusion of the virus with the host cell membrane, a critical step for viral entry and replication. Sisunatovir binds to the F protein, preventing the conformational changes necessary for this fusion process, thereby blocking viral entry into the host cell.

Q2: I've observed precipitation in my sisunatovir solution. What are the common causes?

A2: Precipitation of small molecule drugs like sisunatovir from solution can be triggered by several factors:

  • pH Shift: Sisunatovir has a basic pKa of approximately 9.08. Changes in the pH of the solution can significantly alter its ionization state and, consequently, its solubility. A shift to a more neutral or basic pH will decrease the solubility of this basic compound, often leading to precipitation.

  • Supersaturation: If the concentration of sisunatovir in your solution exceeds its equilibrium solubility under the given conditions (solvent, temperature, pH), the solution becomes supersaturated and is prone to precipitation.

  • Solvent Effects: The solubility of sisunatovir is highly dependent on the solvent system. It is sparingly soluble in aqueous solutions and requires organic co-solvents or other solubilizing agents. Improper solvent composition or the addition of an anti-solvent (a solvent in which the compound is less soluble) can cause it to precipitate.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of sisunatovir. For many compounds, solubility increases with temperature, so a decrease in temperature can lead to precipitation. Conversely, some compounds may exhibit lower solubility at higher temperatures.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a sisunatovir solution can lead to changes in the local concentration of the drug and excipients, potentially causing aggregation and precipitation.

Q3: How can I redissolve precipitated sisunatovir?

A3: If you observe precipitation, you may be able to redissolve the sisunatovir by:

  • Sonication: Applying ultrasonic energy can help to break up solid particles and enhance dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 60°C) can increase the solubility of sisunatovir and aid in redissolving the precipitate. However, be cautious about potential degradation at elevated temperatures.

It is recommended to visually inspect the solution after these treatments to ensure it is clear before use. If the precipitate does not redissolve, it is best to prepare a fresh solution.

Troubleshooting Guide: Sisunatovir Precipitation

This guide provides a systematic approach to identifying and resolving issues with sisunatovir precipitation.

Problem: Sisunatovir has precipitated out of my stock solution (e.g., in DMSO).
Potential Cause Troubleshooting Step Success Indicator
Concentration Exceeds Solubility Verify the concentration of your stock solution. The solubility of sisunatovir in DMSO is approximately 25 mg/mL.[1]The calculated concentration is at or below the solubility limit.
If the concentration is too high, dilute the solution with additional DMSO.A clear solution is obtained after dilution.
Improper Dissolution Technique Gently warm the solution to 60°C while stirring or vortexing.[1]The precipitate redissolves.
Use an ultrasonic bath to aid dissolution.[1]The precipitate redissolves.
Poor Quality or Hygroscopic DMSO Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1]The precipitate dissolves in the fresh DMSO.
Storage Conditions Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]Aliquoted solutions remain clear upon thawing.
Problem: Sisunatovir precipitates when I dilute my DMSO stock into an aqueous buffer.
Potential Cause Troubleshooting Step Success Indicator
Poor Aqueous Solubility Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows.The final solution remains clear.
Use a formulation with solubilizing excipients. See the table of example formulations below.The final solution remains clear.
pH of the Aqueous Buffer Sisunatovir has a pKa of ~9.08 and is more soluble at acidic pH. Ensure the pH of your final solution is in a range where sisunatovir is sufficiently soluble. Consider using a buffer with a lower pH if your experiment permits.The final solution remains clear.
"Salting Out" Effect High concentrations of salts in your aqueous buffer can decrease the solubility of sisunatovir.If possible, reduce the salt concentration in your buffer.

Data Presentation

Table 1: Sisunatovir Solubility and Physicochemical Properties (Illustrative)
PropertyValueSource
Molecular FormulaC₂₃H₂₂F₄N₄O[1]
Molecular Weight446.45 g/mol [1]
pKa (strongest basic)~9.08
Solubility in DMSO25 mg/mL[1]
Aqueous Solubility (pH 7.4)Very LowGeneral Knowledge
AppearanceWhite to off-white solid[1]
Table 2: Example Formulations for Improved Aqueous Solubility (Illustrative)

These are example formulations that can be used to prepare sisunatovir for in vivo or in vitro studies. Researchers should validate the suitability of these formulations for their specific experimental setup.

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Achievable Concentration ≥ 2.5 mg/mL ≥ 2.5 mg/mL ≥ 2.5 mg/mL
Appearance Clear Solution Clear Solution Clear Solution

Source: Adapted from publicly available formulation data.[1]

Table 3: Illustrative pH-Solubility Profile for Sisunatovir

Disclaimer: This table presents an illustrative pH-solubility profile for a weakly basic compound with a pKa of ~9.08, like sisunatovir. Actual experimental values may vary and should be determined empirically.

pHExpected Relative SolubilityRationale
2.0HighSisunatovir is fully protonated and in its most soluble form.
4.0HighSisunatovir remains predominantly protonated and highly soluble.
6.0ModerateAs the pH approaches the pKa, the proportion of the less soluble free base form increases.
7.4LowAt physiological pH, a significant portion of sisunatovir is in the less soluble free base form.
8.0Very LowThe concentration of the protonated, more soluble form is significantly reduced.
9.0Very LowAt the pKa, the concentrations of the ionized and unionized forms are equal.
10.0Very LowSisunatovir is predominantly in its poorly soluble free base form.

Experimental Protocols

Protocol 1: Preparation of a Sisunatovir Stock Solution in DMSO
  • Materials: Sisunatovir powder, anhydrous DMSO (high purity).

  • Procedure:

    • Weigh the desired amount of sisunatovir powder in a sterile, conical tube.

    • Add the calculated volume of anhydrous DMSO to achieve a concentration of 25 mg/mL or lower.

    • Vortex the solution vigorously.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

    • If precipitation persists, warm the solution to 60°C with intermittent vortexing until a clear solution is obtained.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Troubleshooting Precipitation Using a pH-Solubility Screen (Illustrative)
  • Objective: To determine the effect of pH on the solubility of sisunatovir in an aqueous buffer system.

  • Materials: Sisunatovir DMSO stock solution (e.g., 10 mg/mL), a series of buffers with different pH values (e.g., acetate buffer pH 4.0, 5.0; phosphate buffer pH 6.0, 7.0, 8.0), co-solvent (e.g., DMSO).

  • Procedure:

    • Prepare a set of buffers at the desired pH values.

    • In separate microcentrifuge tubes, add a fixed volume of the sisunatovir DMSO stock solution.

    • To each tube, add the corresponding buffer to achieve the desired final concentration of sisunatovir and co-solvent. Ensure the final co-solvent concentration is consistent across all samples.

    • Vortex each tube immediately after adding the buffer.

    • Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles).

    • (Optional) For a quantitative analysis, centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of soluble sisunatovir using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of sisunatovir as a function of pH.

Visualizations

sisunatovir_mechanism_of_action cluster_virus RSV Virion cluster_host Host Cell RSV_F_pre Prefusion RSV-F Protein RSV_F_post Postfusion RSV-F Protein Host_Membrane Host Cell Membrane RSV_F_pre->Host_Membrane Attachment & Triggering Viral_Entry Viral Genome Entry RSV_F_post->Viral_Entry Host_Membrane->RSV_F_post Conformational Change Sisunatovir Sisunatovir Sisunatovir->RSV_F_pre

Caption: Mechanism of action of sisunatovir.

troubleshooting_workflow Start Precipitation Observed Visual_Inspection Visual Inspection: Cloudy, Particulates, Crystals? Start->Visual_Inspection Redissolve Attempt to Redissolve: Sonication, Gentle Warming Visual_Inspection->Redissolve Precipitate confirmed Check_Concentration Check Concentration vs. Solubility Redissolve->Check_Concentration Fails to redissolve Success Clear Solution Redissolve->Success Redissolves Check_Solvent Review Solvent System Check_Concentration->Check_Solvent Concentration OK Prepare_New Prepare Fresh Solution Check_Concentration->Prepare_New Too Concentrated Check_pH Check pH of Solution Check_Solvent->Check_pH Solvent OK Modify_Formulation Modify Formulation: Adjust pH, Add Co-solvents/Excipients Check_Solvent->Modify_Formulation Inadequate Solvent Check_pH->Modify_Formulation Suboptimal pH Failure Precipitate Persists Check_pH->Failure pH is Optimal Prepare_New->Success Modify_Formulation->Prepare_New Failure->Modify_Formulation

Caption: Troubleshooting workflow for sisunatovir precipitation.

References

Technical Support Center: Managing Off-Target Effects of Sisunatovir in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of sisunatovir in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sisunatovir?

A1: Sisunatovir is an orally bioavailable small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This action blocks the entry of the virus into the host cell, thereby inhibiting viral replication at an early stage.[1]

Q2: What is the reported safety profile of sisunatovir?

A2: In preclinical and early-phase clinical trials, sisunatovir has generally demonstrated a favorable safety profile.[1][2] Phase I studies reported no serious adverse events, and Phase IIa challenge studies showed statistically significant reductions in viral load and clinical symptoms with good tolerability.[2] However, the clinical development of sisunatovir was ultimately discontinued due to "ongoing challenges," which included a noted drug-drug interaction with antacids.[4]

Q3: Are there any known specific off-target effects of sisunatovir?

A3: Specific off-target interactions of sisunatovir are not extensively detailed in publicly available literature. Preclinical studies suggested a favorable safety profile and a good therapeutic index.[1] The discontinuation of its clinical development due to "ongoing challenges" suggests that issues which could be related to off-target effects or other drug properties emerged in later stages.[4] Researchers should remain vigilant for unexpected cellular effects in their experiments.

Q4: What is a selectivity index and why is it important for sisunatovir?

A4: The selectivity index (SI) is a critical measure of a drug's therapeutic window. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the drug for its antiviral activity over its cytotoxic effects on host cells. For sisunatovir, a high SI would mean that the concentration required to inhibit RSV is much lower than the concentration that causes harm to the host cells, suggesting a lower likelihood of off-target cytotoxicity.

Troubleshooting Guide for Unexpected Experimental Results

This guide addresses potential issues that may arise during in vitro experiments with sisunatovir, which could be indicative of off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity at or near the EC50 Sisunatovir may be interacting with cellular pathways essential for cell viability or proliferation.1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in the absence of viral infection to determine the CC50. 2. Calculate the Selectivity Index (SI = CC50/EC50). A low SI (<10) suggests potential off-target cytotoxicity. 3. Consider using a different cell line to see if the effect is cell-type specific.
Alterations in Cell Morphology Unrelated to Viral CPE The compound might be affecting the cytoskeleton or cell adhesion molecules.1. Treat uninfected cells with sisunatovir at relevant concentrations and observe for morphological changes using microscopy. 2. Consider immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) to identify specific effects.
Inconsistent Antiviral Activity Across Different Cell Types The expression of a potential off-target protein that modulates sisunatovir's activity or toxicity may vary between cell lines.1. Characterize the expression levels of key cellular proteins that are plausible (though unconfirmed) off-targets in the cell lines being used. 2. Perform antiviral assays in parallel on multiple cell lines to confirm the consistency of the EC50.
Modulation of Inflammatory or Cytokine Pathways Sisunatovir could be interacting with signaling molecules involved in cellular inflammatory responses.1. Measure the levels of key cytokines (e.g., IL-6, TNF-α, interferons) in the supernatant of both infected and uninfected cells treated with sisunatovir using ELISA or a multiplex bead array. 2. Compare the cytokine profile to vehicle-treated controls.

Key Experimental Protocols

Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To quantify the concentration of sisunatovir that causes a 50% reduction in the viability of uninfected cells.

Methodology:

  • Cell Plating: Seed host cells (e.g., HEp-2, Vero) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of sisunatovir in cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the growth medium from the cells and add the serially diluted sisunatovir solutions. Incubate for a period equivalent to the duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the sisunatovir concentration. Use non-linear regression to calculate the CC50 value.

Plaque Reduction Assay for Antiviral Efficacy (EC50)

Objective: To determine the concentration of sisunatovir that reduces the number of viral plaques by 50%.

Methodology:

  • Cell Plating: Plate host cells in 6-well or 12-well plates and grow to confluency.

  • Viral Infection: Infect the cell monolayers with a dilution of RSV that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After the viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of sisunatovir.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Plot the percentage of plaque reduction against the log of the sisunatovir concentration and use non-linear regression to determine the EC50.

Off-Target Kinase Profiling (Illustrative)

Objective: To screen sisunatovir against a panel of human kinases to identify potential off-target interactions. While there is no specific indication that sisunatovir interacts with kinases, this is a standard off-target screening method for small molecules.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., radiometric, fluorescence-based, or binding assays).

  • Kinase Panel: Select a diverse panel of human kinases, including representatives from different families.

  • Compound Concentration: Screen sisunatovir at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Assay Performance: The assay typically measures the ability of sisunatovir to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: Results are usually expressed as the percentage of inhibition for each kinase. Any significant inhibition ("hit") would warrant further investigation with a full dose-response curve to determine the IC50 for that specific kinase.

Visualizations

Sisunatovir's On-Target Signaling Pathway

OnTarget_Sisunatovir cluster_virus RSV cluster_host Host Cell RSV Respiratory Syncytial Virus F_protein Fusion (F) Protein (pre-fusion conformation) RSV->F_protein presents Host_Cell Host Cell Membrane F_protein->Host_Cell mediates fusion with Viral_Entry Viral Genome Release & Replication Host_Cell->Viral_Entry allows Sisunatovir Sisunatovir Sisunatovir->F_protein

Caption: On-target mechanism of sisunatovir action.

Hypothetical Off-Target Effect Workflow

OffTarget_Workflow cluster_investigation Troubleshooting Steps Start Start: Unexpected Experimental Result (e.g., high cytotoxicity) CytotoxicityAssay 1. Perform CC50 Assay (e.g., MTT, LDH) Start->CytotoxicityAssay SelectivityIndex 2. Calculate Selectivity Index (SI = CC50 / EC50) CytotoxicityAssay->SelectivityIndex LowSI SI is Low (<10)? SelectivityIndex->LowSI Profiling 3. Conduct Off-Target Profiling (e.g., Kinase Panel, Receptor Screen) LowSI->Profiling Yes End_OnTarget Conclusion: Effect is likely on-target or acceptable cytotoxicity. LowSI->End_OnTarget No DataAnalysis 4. Analyze Profiling Hits & Validate with Dose-Response Profiling->DataAnalysis End_OffTarget Conclusion: Identified potential off-target. Further investigation needed. DataAnalysis->End_OffTarget

Caption: Workflow for investigating potential off-target effects.

Experimental Workflow for Determining Selectivity Index

Selectivity_Workflow cluster_exp Experimental Procedures cluster_calc Data Analysis EC50_Assay Antiviral Assay (e.g., Plaque Reduction) EC50_Value Calculate EC50 EC50_Assay->EC50_Value CC50_Assay Cytotoxicity Assay (e.g., MTT on uninfected cells) CC50_Value Calculate CC50 CC50_Assay->CC50_Value SI_Calculation Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50_Value->SI_Calculation CC50_Value->SI_Calculation

Caption: Workflow for calculating the Selectivity Index (SI).

References

Sisunatovir Pharmacokinetic Data Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the interpretation of sisunatovir pharmacokinetic (PK) data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting common issues encountered during the study of sisunatovir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sisunatovir?

A1: Sisunatovir is an orally available, small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein on the viral surface, it prevents the conformational changes necessary for the virus to fuse with the host cell membrane. This action blocks viral entry into the host cell, thereby inhibiting viral replication at an early stage.[1]

Q2: What is the current clinical development status of sisunatovir?

A2: Sisunatovir has been evaluated in multiple clinical trials, including Phase 1, 2, and 3 studies.[4][5] It has been investigated for the treatment of RSV infections in various populations, including healthy adults, infants, and adults at risk of severe illness.[1][4][5] Note that some clinical trials have been terminated due to strategic considerations by the sponsor, not due to safety concerns.[1][6]

Q3: Where can I find summary pharmacokinetic data for sisunatovir?

A3: Publicly available pharmacokinetic data for sisunatovir can be found in clinical trial result summaries. The following tables provide a synopsis of key pharmacokinetic parameters from studies in healthy adults and specific patient populations.

Data Presentation: Pharmacokinetic Parameters of Sisunatovir

Table 1: Single Dose Pharmacokinetics of Sisunatovir (200 mg) in Healthy Adults (Fasted State)
FormulationCmax (ng/mL)AUC (ng·hr/mL)
Capsule641150
Tablet32650

Data sourced from Pfizer Clinical Study Results C5241013.[7] Note: These values represent the highest amount of sisunatovir in the blood (Cmax) and the total amount of drug in the blood over time (AUC).

Table 2: Single Dose Pharmacokinetics of Sisunatovir (200 mg Capsule) in a Special Population
PopulationCmax (ng/mL)AUC (ng·hr/mL)
No Liver Impairment491020
Mild Liver Impairment461000
Moderate Liver Impairment431110
Severe Liver Impairment732050

Data sourced from Pfizer Clinical Study Results C5241012.[2] These results suggest that sisunatovir exposure is similar in individuals with no, mild, or moderate liver impairment, but is higher in those with severe liver impairment.[2]

Table 3: Pediatric Dosing Information from a Phase 2 Study (REVIRAL 1 - NCT04225897)
Age GroupDose
6 months to 3 yearsSingle 2.5 mg/kg
1 month to 6 monthsSingle 2.0 mg/kg

This table provides dosing information from the initial phase of the pediatric study.[1][8] Further pharmacokinetic data from these cohorts are not yet publicly available.

Experimental Protocols

Representative Bioanalytical Method: Quantification of Sisunatovir in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of sisunatovir in human plasma. This is a representative protocol based on common practices for small molecule antiviral drugs and is intended as a guide.[9][10][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (IS).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of the initial mobile phase.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Optimized for separation of sisunatovir and the IS.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for sisunatovir and the IS would need to be determined.

4. Method Validation

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.[10][12]

Troubleshooting Guides

This section addresses potential issues that may arise during the analysis and interpretation of sisunatovir pharmacokinetic data.

Issue 1: High variability in pharmacokinetic parameters between subjects.

  • Possible Causes:

    • Genetic differences: Polymorphisms in drug-metabolizing enzymes or transporters can lead to inter-individual variability.

    • Food effects: The presence or absence of food can significantly alter the absorption of oral drugs.

    • Co-medications: Concomitant medications can cause drug-drug interactions, affecting sisunatovir's metabolism and clearance.[13]

    • Patient adherence: In a multiple-dose study, non-adherence to the dosing schedule will impact plasma concentrations.

  • Troubleshooting Steps:

    • Collect detailed information on subject demographics, genetics (if possible), food intake around the time of dosing, and all co-medications.

    • In clinical trial NCT03782662, the interaction of sisunatovir was studied with midazolam, itraconazole, rifampicin, and verapamil to understand its interaction with enzymes and proteins that influence drug absorption.[13]

    • Utilize population pharmacokinetic (PopPK) modeling to identify covariates that may explain the variability.[14][15]

Issue 2: Measured plasma concentrations are below the lower limit of quantification (LLOQ).

  • Possible Causes:

    • Inappropriate sampling time: Samples may have been collected too late after dosing, especially for a drug with a short half-life.

    • Low bioavailability: The drug may not be well absorbed.

    • Rapid metabolism/clearance: The drug is cleared from the body quickly.

    • Issues with the bioanalytical assay: The assay may not be sensitive enough.

  • Troubleshooting Steps:

    • Review the sampling schedule to ensure it is appropriate to capture the drug's concentration profile.

    • Investigate potential causes of low bioavailability (e.g., formulation issues, food effects).

    • Verify the sensitivity and performance of the bioanalytical method.

Issue 3: Discrepancies between observed data and the pharmacokinetic model.

  • Possible Causes:

    • Incorrect model selection: The chosen compartmental model (e.g., one-compartment vs. two-compartment) may not accurately describe the drug's disposition.

    • Non-linear pharmacokinetics: At higher doses, drug metabolizing enzymes or transporters may become saturated, leading to non-proportional increases in exposure.

    • Data entry errors: Incorrect recording of dosing times or sample collection times can significantly impact the results.[16]

  • Troubleshooting Steps:

    • Evaluate different pharmacokinetic models to find the best fit for the data.

    • Assess dose proportionality across a range of doses to check for non-linearity.

    • Thoroughly review all data for any potential entry errors.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_output Output subject Research Subject (Dosed with Sisunatovir) blood_sample Blood Sample Collection subject->blood_sample centrifugation Centrifugation to Obtain Plasma blood_sample->centrifugation extraction Protein Precipitation & Extraction centrifugation->extraction lcms LC-MS/MS Quantification extraction->lcms data Pharmacokinetic Data Analysis lcms->data pk_params PK Parameters (Cmax, AUC, etc.) data->pk_params

Caption: Experimental workflow for determining sisunatovir pharmacokinetic parameters.

troubleshooting_logic cluster_investigation Investigation Steps cluster_analysis Analysis & Action start High PK Variability Observed check_covariates Review Subject Covariates (Genetics, Co-meds, Food) start->check_covariates check_adherence Assess Dosing Adherence start->check_adherence check_assay Verify Bioanalytical Method Performance start->check_assay pop_pk Perform Population PK (PopPK) Analysis check_covariates->pop_pk stratify Stratify Data by Covariates check_adherence->stratify refine_model Refine PK Model check_assay->refine_model pop_pk->refine_model stratify->refine_model end end refine_model->end Identify Sources of Variability

Caption: Logical workflow for troubleshooting high pharmacokinetic variability.

References

Validation & Comparative

A Comparative Guide to Sisunatovir and Ribavirin for RSV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, has been a long-standing challenge with limited therapeutic options. This guide provides a detailed, objective comparison of two antiviral agents: sisunatovir, a novel fusion inhibitor, and ribavirin, a broad-spectrum antiviral. We present a comprehensive analysis of their mechanisms of action, clinical efficacy, safety profiles, and supporting experimental data to inform research and development efforts in the pursuit of effective RSV therapies.

At a Glance: Key Differences

FeatureSisunatovirRibavirin
Mechanism of Action RSV Fusion (F) protein inhibitorBroad-spectrum antiviral; multiple mechanisms including RNA polymerase inhibition and GTP depletion.
Target Specificity Highly specific to RSV F proteinBroad-spectrum, acts on various RNA and DNA viruses.
Potency (in vitro) High (IC50 ~1.2 nM)Moderate (IC50 in the µg/mL range)
Administration OralOral, Inhaled, Intravenous
Clinical Development Investigational (Phase 2/3 trials)Approved for pediatric RSV (inhaled); off-label use in adults.
Key Side Effects Generally well-tolerated in trialsHemolytic anemia, teratogenicity, bronchospasm (inhaled).

Mechanism of Action

Sisunatovir: A Targeted Approach

Sisunatovir is a small molecule inhibitor that specifically targets the RSV fusion (F) protein.[1][2] The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[1][2] By binding to the F protein, sisunatovir prevents the conformational changes necessary for this fusion process, effectively blocking the virus from entering host cells.[1] This targeted mechanism halts the RSV infection at an early stage, limiting viral replication and spread.[1]

Ribavirin: A Multifaceted Antiviral

Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against both RNA and DNA viruses.[3][4] Its mechanism of action in RSV is multifaceted and not fully elucidated, but it is known to involve several pathways:[4]

  • Inhibition of RNA Polymerase: Ribavirin triphosphate, the active metabolite, can inhibit the viral RNA-dependent RNA polymerase, interfering with the synthesis of viral RNA.[3]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[4]

  • Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral RNA can induce mutations, leading to the production of non-viable viral particles.[4]

  • Immunomodulation: Ribavirin can modulate the host immune response, potentially enhancing viral clearance.[4]

Preclinical and In Vitro Efficacy

Quantitative data from in vitro studies highlight the significant difference in potency between the two compounds.

DrugAssayCell LineRSV Strain(s)Potency (IC50/EC50)Reference
Sisunatovir Plaque Reduction AssayHEp-2A and B strains1.2 nM (mean)[5][6]
Ribavirin Plaque Reduction AssayNot SpecifiedNot Specified3 or 10 µg/mL (50% reduction)[6]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing sisunatovir and ribavirin are not yet available. The following data is synthesized from separate clinical investigations of each drug.

Sisunatovir Clinical Trial Data

A Phase 2a human challenge study in healthy adults demonstrated that sisunatovir led to statistically significant reductions in viral load and improvements in clinical symptoms compared to placebo.[7] The REVIRAL1 study (NCT04225897) was a Phase 2 trial designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral effect of sisunatovir in hospitalized infants with RSV lower respiratory tract infection.[8][9] The study was conducted in three parts, with Part A being an open-label, single-dose study, and Parts B and C being randomized, double-blind, placebo-controlled, multiple-dose studies.[8][9] Dosing in infants ranged from a single dose of 2.5 mg/kg to multiple doses administered twice daily for five days.[8][9] While the study was terminated for business reasons and not safety concerns, the Data Safety Monitoring Committee had recommended continuation based on a favorable safety and pharmacokinetic profile in Part A.[8][10]

Another study in healthy adults (NCT03258502) evaluated multiple doses of sisunatovir (200 mg and 350 mg twice daily for 5 days) in a human challenge model.[11]

Safety Profile of Sisunatovir: In clinical trials, sisunatovir has been generally well-tolerated with no reported serious adverse events in Phase 1 studies.[7] A plain language summary of a Phase 2/3 study (NCT04225897) indicated no safety concerns leading to the study's termination.[12]

Ribavirin Clinical Trial Data

The clinical efficacy of ribavirin for RSV has been a subject of debate. A controlled, double-blind study in young adults with experimental RSV infection showed that aerosolized ribavirin diminished viral shedding and reduced systemic complaints and fever compared to placebo.[13] In a randomized controlled trial in hematopoietic cell transplant recipients with RSV upper respiratory tract infection, aerosolized ribavirin showed a trend towards decreasing viral load.[14] At day 10, the mean viral load decreased by 0.75 log10 copies/mL in the ribavirin group, compared to a 1.26 log10 copies/mL increase in the placebo group (P=0.07).[14]

However, other studies, particularly in pediatric populations with established lower respiratory tract disease, have shown limited clinical benefit.[15]

Safety Profile of Ribavirin: Ribavirin is associated with significant adverse effects, which can limit its use.

  • Hemolytic Anemia: This is a common and dose-limiting toxicity of oral ribavirin.

  • Teratogenicity: Ribavirin is a potent teratogen and is contraindicated in pregnancy.

  • Bronchospasm: The aerosolized form can induce bronchospasm, particularly in patients with reactive airway disease.[15]

  • Other side effects: Fatigue, rash, and pruritus are also reported.

Experimental Protocols

Plaque Reduction Assay for Antiviral Potency

This assay is a standard method for determining the in vitro efficacy of antiviral compounds.

Methodology:

  • Cell Culture: Confluent monolayers of a susceptible cell line (e.g., HEp-2 or Vero cells) are prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a known titer of RSV.

  • Drug Application: Serial dilutions of the antiviral agent (sisunatovir or ribavirin) are added to the infected cell cultures.

  • Overlay: A semi-solid overlay medium (e.g., methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.[16] The number of plaques in the presence of the drug is compared to the number in the untreated control to determine the concentration of the drug that inhibits plaque formation by 50% (IC50).[16]

Quantitative Real-Time PCR (RT-qPCR) for Viral Load Measurement

RT-qPCR is a sensitive method for quantifying the amount of viral RNA in a clinical sample.

Methodology:

  • Sample Collection: Respiratory samples (e.g., nasopharyngeal swabs or washes) are collected from patients.

  • RNA Extraction: Viral RNA is extracted from the collected samples.

  • Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Amplification: The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a conserved region of the RSV genome.[17]

  • Quantification: The amount of amplified DNA is measured in real-time, and the viral load is calculated by comparing the amplification signal to a standard curve of known viral RNA concentrations. The results are typically expressed as log10 copies/mL.[14][17]

Signaling Pathways and Experimental Workflows

Sisunatovir: Inhibition of RSV F-Protein Mediated Fusion

The following diagram illustrates the mechanism of action of sisunatovir in preventing viral entry.

Sisunatovir_Mechanism cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein_pre Prefusion F Protein Receptor Host Cell Receptor F_protein_pre->Receptor 1. Binding Host_Cell Host Cell Membrane F_protein_post Postfusion F Protein Receptor->F_protein_post 2. Conformational Change Sisunatovir Sisunatovir Sisunatovir->F_protein_pre Binds to F Protein Fusion Membrane Fusion F_protein_post->Fusion Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: Sisunatovir binds to the prefusion conformation of the RSV F protein, preventing the conformational changes required for membrane fusion and subsequent viral entry into the host cell.

Ribavirin: Multiple Mechanisms of Antiviral Action

This diagram outlines the complex and varied mechanisms by which ribavirin exerts its antiviral effects.

Ribavirin_Mechanism cluster_intracellular Intracellular Pathways cluster_effects Antiviral Effects Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation Immunomodulation Immunomodulation Ribavirin->Immunomodulation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH_inhibition Inhibition of IMPDH RMP->IMPDH_inhibition RNA_poly_inhibition Inhibition of Viral RNA Polymerase RTP->RNA_poly_inhibition Lethal_mutagenesis Lethal Mutagenesis RTP->Lethal_mutagenesis GTP_depletion GTP Depletion IMPDH_inhibition->GTP_depletion GTP_depletion->RNA_poly_inhibition Reduced_Replication Reduced Viral Replication RNA_poly_inhibition->Reduced_Replication Leads to Lethal_mutagenesis->Reduced_Replication

Caption: Ribavirin is intracellularly phosphorylated to its active forms, which inhibit viral replication through multiple mechanisms, including GTP depletion, direct inhibition of viral RNA polymerase, and lethal mutagenesis.

Experimental Workflow: Viral Load Quantification

The following workflow illustrates the key steps involved in determining viral load from clinical samples.

Viral_Load_Workflow start Start: Clinical Sample (e.g., Nasopharyngeal Swab) rna_extraction 1. Viral RNA Extraction start->rna_extraction rt 2. Reverse Transcription (RNA to cDNA) rna_extraction->rt qpcr 3. Quantitative PCR (qPCR) with RSV-specific primers/probe rt->qpcr data_analysis 4. Data Analysis (Comparison to Standard Curve) qpcr->data_analysis end End: Viral Load (log10 copies/mL) data_analysis->end

Caption: A typical workflow for quantifying RSV viral load from a clinical sample using RT-qPCR.

Conclusion

Sisunatovir and ribavirin represent two distinct approaches to the treatment of RSV. Sisunatovir, with its highly specific mechanism of action and potent in vitro activity, holds promise as a targeted therapy with a potentially favorable safety profile. Ribavirin, while having a broader and more complex mechanism, has demonstrated some clinical utility, particularly in immunocompromised populations, but its use is hampered by lower potency and significant side effects.

The development of sisunatovir and other novel RSV inhibitors is a significant step forward in addressing the unmet medical need for effective and safe RSV treatments. Future head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these agents and to guide clinical practice in the management of RSV infections. Researchers and drug developers are encouraged to consider the distinct profiles of these two compounds in the design of future studies and the pursuit of next-generation RSV therapeutics.

References

A Comparative Analysis of Sisunatovir's Antiviral Efficacy in Reducing RSV Viral Load

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral activity of sisunatovir, an investigational oral respiratory syncytial virus (RSV) fusion inhibitor, with other key anti-RSV agents. The primary focus is on the reduction of viral load as a key indicator of antiviral efficacy, supported by data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of antiviral therapeutics.

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and immunocompromised individuals. The development of effective antiviral therapies is a critical unmet need. Sisunatovir (formerly RV521) is a small molecule inhibitor of the RSV fusion (F) protein, a crucial component for viral entry into host cells. By inhibiting the F protein, sisunatovir effectively blocks viral replication at an early stage, leading to a reduction in viral load and clinical symptoms.[1] This guide presents a quantitative comparison of sisunatovir's ability to reduce viral load against other RSV antivirals, including the fusion inhibitor ziresovir, the nucleoprotein inhibitor EDP-938, and the older antiviral ribavirin. Prophylactic monoclonal antibodies such as palivizumab and nirsevimab are also discussed for context, although their primary endpoint is the prevention of infection rather than viral load reduction in established infections.

Data Presentation: Quantitative Comparison of Viral Load Reduction

The following tables summarize the available quantitative data on viral load reduction for sisunatovir and comparator compounds from key clinical trials.

Table 1: Sisunatovir - Phase 2a Human Challenge Study Data
DosageMean Viral Load AUC (log₁₀ PFUe/mL·h)% Reduction in Mean AUC vs. PlaceboMean Peak Viral Load (log₁₀ PFUe/mL)
Sisunatovir 350 mg 185.2663.05%3.17
Sisunatovir 200 mg 224.3555.25%3.47
Placebo 501.39N/A4.77

Source: DeVincenzo et al., 2020.[1][2][3]

Table 2: Comparator Antivirals - Clinical Trial Viral Load Reduction Data
Antiviral AgentStudy PopulationKey Viral Load Reduction Findings
Ziresovir Hospitalized Infants (Phase 3)-2.5 log₁₀ copies/mL reduction from baseline at Day 5 vs. -1.9 log₁₀ for placebo.[4][5][6]
EDP-938 Healthy Adults (Human Challenge)Viral Load AUC of 203.95 (QD) and 217.71 (BID) vs. 790.15 for placebo (hours x Log₁₀ copies/mL).[7][8]
Ribavirin Hematopoietic Cell Transplant Recipients-0.75 log₁₀ copies/mL decrease at Day 10 vs. +1.26 log₁₀ increase for placebo.

Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and viral load measurement methodologies.

Table 3: Prophylactic Monoclonal Antibodies - Efficacy Data
Monoclonal AntibodyPrimary EndpointKey Efficacy Findings
Palivizumab Reduction of RSV-related hospitalizations55% reduction in hospitalization in high-risk infants.[9]
Nirsevimab Reduction of medically attended RSV lower respiratory tract infection79.5% effective in decreasing the risk of medically attended RSV acute respiratory infection.[10]

Experimental Protocols

Human Challenge Model for Antiviral Efficacy Evaluation

The data for sisunatovir and EDP-938 were primarily generated using a human challenge model. This is a standardized and controlled method for assessing the early efficacy of antiviral agents.

  • Study Design: A randomized, double-blind, placebo-controlled trial in healthy adult volunteers.[1][2][11]

  • Viral Inoculation: Participants are intranasally inoculated with a well-characterized clinical strain of RSV, typically RSV-A Memphis-37b.[1][2]

  • Treatment Initiation: Treatment with the investigational antiviral or placebo is initiated upon confirmation of RSV infection via qualitative RT-PCR, or at a prespecified time point (e.g., 5 days post-inoculation).[1][2]

  • Sample Collection: Nasal wash samples are collected at regular intervals (e.g., twice daily) for the duration of the quarantine period.[1][2]

  • Primary Endpoint: The primary measure of antiviral efficacy is typically the Area Under the Curve (AUC) for viral load as determined by quantitative reverse transcriptase PCR (RT-qPCR) of the nasal wash samples.[1][2]

Viral Load Quantification by RT-qPCR

The quantification of RSV viral load in clinical samples is a critical component of assessing antiviral activity.

  • Sample Processing: Viral RNA is extracted from nasal wash samples using commercially available kits.

  • RT-qPCR Assay: A one-step or two-step real-time RT-PCR is performed using primers and probes targeting a conserved region of the RSV genome, often the matrix (M) protein gene.

  • Quantification: Viral load is quantified by comparing the cycle threshold (Ct) values of the clinical samples to a standard curve generated from serial dilutions of a known quantity of RSV RNA or a plasmid containing the target sequence.

  • Reporting: Viral load is typically reported in log₁₀ copies per milliliter (copies/mL) or plaque-forming unit equivalents per milliliter (PFUe/mL).[1][4][5]

Mandatory Visualization

sisunatovir_mechanism cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein F Protein (pre-fusion) Host_Cell Host Cell Membrane F_protein->Host_Cell Fusion & Entry Replication Viral Replication Host_Cell->Replication Infection Sisunatovir Sisunatovir Sisunatovir->F_protein

Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.

experimental_workflow cluster_screening Screening & Enrollment cluster_challenge Viral Challenge & Monitoring cluster_treatment Treatment & Assessment Screening Healthy Adult Volunteers Screened Enrollment Eligible Participants Enrolled Screening->Enrollment Inoculation Intranasal Inoculation (RSV-A Memphis-37b) Enrollment->Inoculation Monitoring Daily Monitoring for Infection (Qualitative RT-PCR) Inoculation->Monitoring Randomization Randomization to Sisunatovir or Placebo (upon infection confirmation) Monitoring->Randomization Dosing 5-Day Dosing Regimen Randomization->Dosing Viral_Load_Quant Viral Load Quantification (Nasal Wash RT-qPCR) Dosing->Viral_Load_Quant

Caption: Experimental workflow for a human challenge study of an RSV antiviral.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Among RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of resistance to respiratory syncytial virus (RSV) fusion inhibitors is critical for the development of robust and effective antiviral therapies. This guide provides a comparative analysis of cross-resistance profiles for key RSV fusion inhibitors, supported by experimental data and detailed methodologies.

The emergence of drug-resistant viral strains is a significant challenge in antiviral drug development. For RSV, small molecule inhibitors targeting the fusion (F) protein have shown promise, but their efficacy can be compromised by mutations in the F protein that reduce inhibitor binding or facilitate the fusion process. This guide focuses on the cross-resistance patterns observed with prominent RSV fusion inhibitors, providing a valuable resource for evaluating next-generation antiviral strategies.

Cross-Resistance Profiles of RSV Fusion Inhibitors

The following table summarizes the quantitative data on the cross-resistance of various RSV fusion inhibitors to specific mutations in the RSV F protein. The data is presented as the fold-change in the 50% effective concentration (EC50) of the inhibitor against the mutant virus compared to the wild-type virus. A higher fold-change indicates a greater level of resistance.

InhibitorMutantFold-Change in EC50Reference
JNJ-53718678 K394R6,024[1][2]
L141W-[2]
D489Y-[2][3]
Presatovir (GS-5806) K394R4[2]
L138F (RSV A)-[4][5]
F140L/N517I (RSV A)-[4][5]
F488L (RSV B)-[4][5]
F488S (RSV B)-[4][5]
T400I-[6]
BMS-433771 K394R1,902[2]
F140I-[2]
V144A-[2]
D392G-[2]
D489Y-[2]
AK-0529 K394R355[1][2]
D486N-[2]
D489V-[2]
D489Y-[2][3]
TMC-353121 K394R1,033[2]
S398L-[2]
D486N-[2]
VP-14637 GS-5806 Resistant MutantsCross-resistant[4][6]

Note: A hyphen (-) indicates that the qualitative data was found in the search results but the specific fold-change value was not available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

Plaque Reduction Assay

This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., HEp-2 or Vero cells) in 6-well or 12-well plates and incubate until confluent.

  • Virus Dilution and Infection: Prepare serial dilutions of the RSV stock (wild-type or mutant). Remove the culture medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Addition: During or after the adsorption period, add the fusion inhibitor at various concentrations to the wells.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. The plaques are then counted, and the EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control.[7]

Dual-Luciferase Reporter Assay for Cell-Cell Fusion

This assay quantifies the fusion between two cell populations, one expressing the viral fusion protein and the other serving as the target.

  • Effector Cell Preparation: Co-transfect a population of cells (e.g., HEK293T) with a plasmid encoding the RSV F protein and a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter that is active only in the target cells (e.g., a T7 promoter).

  • Target Cell Preparation: Transfect a second population of cells with a plasmid expressing the necessary transcriptional activator (e.g., T7 RNA polymerase) and a second reporter gene (e.g., Renilla luciferase) for normalization.

  • Co-culture and Compound Treatment: Mix the effector and target cells and plate them in the presence of various concentrations of the fusion inhibitor.

  • Lysis and Luciferase Measurement: After a suitable incubation period to allow for cell-cell fusion, lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay kit.[8][9]

  • Data Analysis: The activity of the primary reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase). The EC50 value is determined as the concentration of the inhibitor that reduces the normalized reporter activity by 50%.

Visualizing Experimental Workflows and Resistance Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Cross-Resistance Experiment cluster_analysis Data Analysis A Cell Culture (e.g., HEp-2, Vero) C Infect Cells with Wild-type or Mutant RSV A->C B Virus Propagation (Wild-type & Mutant Strains) B->C D Treat with Serial Dilutions of Fusion Inhibitors C->D E Incubate for Plaque or Syncytia Formation D->E F Quantify Viral Activity (Plaque Count or Luciferase Signal) E->F G Calculate EC50 Values F->G H Determine Fold-Change in Resistance G->H

Caption: Workflow for a typical in vitro cross-resistance study.

Resistance_Relationships cluster_inhibitors RSV Fusion Inhibitors cluster_mutations F Protein Mutations JNJ JNJ-53718678 GS Presatovir (GS-5806) BMS BMS-433771 AK AK-0529 K394R K394R K394R->JNJ High Resistance K394R->GS Low Resistance K394R->BMS High Resistance K394R->AK Moderate Resistance L141W L141W L141W->JNJ D489Y D489Y D489Y->JNJ D489Y->BMS D489Y->AK T400I T400I T400I->GS F140L F140L F140L->GS

Caption: Relationships between F protein mutations and resistance to specific inhibitors.

References

Navigating the RSV Therapeutic Landscape: A Comparative Analysis of Sisunatovir and Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective Respiratory Syncytial Virus (RSV) therapeutics is a critical endeavor. This guide provides a detailed comparison of the investigational oral antiviral, sisunatovir, with the established monoclonal antibody prophylactics, palivizumab and nirsevimab. Objective analysis of available clinical trial data, experimental protocols, and mechanisms of action is presented to inform future research and development in the RSV field.

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and older adults. While prophylactic monoclonal antibodies have demonstrated success in reducing the severity of RSV-related illness, the development of effective antiviral treatments has been challenging. This guide examines the clinical trial results of sisunatovir, an oral RSV fusion inhibitor, and compares its performance against the monoclonal antibodies palivizumab and nirsevimab. Despite promising early-stage results, the development of sisunatovir has been discontinued for strategic reasons, highlighting the complexities of bringing new RSV therapeutics to market. In contrast, palivizumab and nirsevimab have established efficacy in reducing RSV-related hospitalizations and lower respiratory tract infections in pediatric populations.

Comparative Analysis of Clinical Efficacy and Safety

A comprehensive review of the available Phase 2 clinical trial data for sisunatovir and pivotal trial data for palivizumab and nirsevimab reveals key differences in their efficacy and safety profiles.

Efficacy Data

The following tables summarize the key efficacy endpoints from the respective clinical trials.

Table 1: Efficacy of Sisunatovir in Phase 2a Human Challenge Study (Healthy Adults)

EndpointSisunatovir 350 mg (n=22) vs. Placebo (n=11)Sisunatovir 200 mg (n=22) vs. Placebo (n=11)
Primary Endpoint:
Mean AUC Viral Load (log10 PFUe/mL·h)185.26 (p=0.002)224.35 (p=0.007)
Placebo Mean AUC Viral Load501.39501.39
Secondary Endpoints:
Mean AUC Total Symptom ScoreSignificantly Reduced (p=0.002)Significantly Reduced (p=0.009)
Mean Daily Nasal Mucus WeightSignificantly Reduced (p=0.010)Significantly Reduced (p=0.038)

Source: A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein.[1]

Table 2: Efficacy of Palivizumab in the IMpact-RSV Trial (Infants)

EndpointPalivizumab (n=1002)Placebo (n=500)Relative Risk Reduction (95% CI)
RSV-related Hospitalization4.8%10.6%55% (38% to 72%)
Hospitalization in premature infants without BPD1.8%8.1%78%
Hospitalization in infants with BPD7.9%12.8%39%

Source: Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group.[2]

Table 3: Efficacy of Nirsevimab in the MELODY Phase 3 and Phase 2b Trials (Infants)

EndpointNirsevimabPlaceboRelative Risk Reduction (95% CI)Trial
Medically Attended RSV LRTI1.2%5.0%74.5% (49.6% to 87.1%)MELODY (Phase 3)
Hospitalization for RSV LRTI0.6%1.6%62.1% (-8.6% to 86.8%)MELODY (Phase 3)
Medically Attended RSV LRTI2.6%9.5%70.1% (52.3% to 81.2%)Phase 2b
Hospitalization for RSV LRTI1.0%5.3%78.4% (51.9% to 90.3%)Phase 2b

Source: Nirsevimab for Prevention of RSV in Term and Late-Preterm Infants.[3] Nirsevimab reduced respiratory syncytial virus infections and hospitalisations in preterm infants in Phase IIb trial.[4]

Safety Data

Sisunatovir: In the Phase 2a human challenge study, sisunatovir was well-tolerated in healthy adults. All treatment-emergent adverse events were Grade 1 or 2, and there were no discontinuations due to adverse events.[1] A subsequent Phase 1 study in healthy adults also reported no serious medical problems.[5]

Palivizumab: The IMpact-RSV trial showed that palivizumab was safe and well-tolerated in high-risk infants.[2][6] The incidence of adverse events was similar between the palivizumab and placebo groups.[6] Injection site reactions were the most common adverse events and were generally mild and transient.[6][7]

Nirsevimab: A comprehensive safety analysis of three pivotal trials (Phase 2b, MELODY, and MEDLEY) involving 3184 infants found that nirsevimab had a favorable safety profile.[8][9][10] The incidence, severity, and nature of adverse events were similar between the nirsevimab, placebo, and palivizumab groups.[8][9][10] The most common adverse events were mild to moderate and included upper respiratory tract infection, gastroenteritis, cough, pyrexia, and otitis media.[11]

Experimental Protocols

A detailed understanding of the methodologies employed in the key clinical trials is crucial for a comprehensive comparison.

Sisunatovir Phase 2a Human Challenge Study (NCT03258502)
  • Study Design: A randomized, double-blind, placebo-controlled study in healthy adults.

  • Procedure: Participants were inoculated with RSV-A Memphis-37b. Upon confirmation of infection (or on day 5 post-inoculation), subjects received either sisunatovir (200 mg or 350 mg) or a placebo orally twice daily for five days.

  • Primary Endpoint: Area under the curve (AUC) for viral load in nasal wash samples, as assessed by reverse transcriptase quantitative PCR (RT-qPCR).

  • Secondary Endpoints: AUC of total symptom score and daily nasal mucus weight.[1]

Palivizumab IMpact-RSV Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 139 centers.

  • Participants: 1502 high-risk infants (prematurity ≤35 weeks or bronchopulmonary dysplasia).

  • Procedure: Participants received five intramuscular injections of either palivizumab (15 mg/kg) or a placebo every 30 days.

  • Primary Endpoint: Hospitalization with confirmed RSV infection.

  • Follow-up: 150 days from the last injection.[2]

Nirsevimab MELODY Phase 3 Trial (NCT03979313)
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted across 21 countries.

  • Participants: Healthy late preterm and term infants (gestational age ≥35 weeks).

  • Procedure: Participants were randomized (2:1) to receive a single intramuscular injection of nirsevimab (50 mg for infants <5 kg, 100 mg for infants ≥5 kg) or a placebo.

  • Primary Endpoint: Incidence of medically attended lower respiratory tract infection (LRTI) due to RSV confirmed by RT-PCR through 150 days after dosing.[3][12]

Nirsevimab Phase 2b Trial (NCT02878330)
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Healthy preterm infants of 29–35 weeks' gestation.

  • Procedure: Participants were randomized (2:1) to receive a single 50mg intramuscular injection of nirsevimab or a placebo.

  • Primary Endpoint: Incidence of medically attended RSV LRTI through 150 days post-dose.

  • Secondary Endpoint: Incidence of hospitalization due to RSV LRTI through 150 days post-dose.[4]

Mechanism of Action and Experimental Workflows

The distinct mechanisms of action of sisunatovir and the monoclonal antibodies are visualized below, along with a typical clinical trial workflow for an RSV therapeutic.

Signaling Pathway: RSV Fusion and Inhibition

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Therapeutic Intervention cluster_fusion Viral Fusion RSV RSV F_protein Prefusion F Protein HostCell Host Cell Membrane F_protein->HostCell Attachment Postfusion_F Postfusion F Protein F_protein->Postfusion_F Conformational Change Sisunatovir Sisunatovir Sisunatovir->F_protein Binds to F protein, prevents conformational change mAbs Monoclonal Antibodies (Palivizumab, Nirsevimab) mAbs->F_protein Bind to F protein, block attachment Viral_Entry Viral Entry Postfusion_F->Viral_Entry Membrane Fusion Human_Challenge_Workflow Screening Healthy Adult Volunteer Screening Inoculation Intranasal Inoculation with RSV Screening->Inoculation Randomization Randomization Inoculation->Randomization Treatment Treatment Initiation (Sisunatovir or Placebo) Randomization->Treatment Monitoring Daily Monitoring: - Viral Load (Nasal Wash) - Symptom Scores - Mucus Weight Treatment->Monitoring FollowUp Post-Treatment Follow-up Monitoring->FollowUp RSV_Therapeutics_Logic cluster_prophylaxis Prophylaxis cluster_treatment Treatment RSV_Infection RSV Infection mAbs Monoclonal Antibodies (Palivizumab, Nirsevimab) RSV_Infection->mAbs Prevention Sisunatovir Sisunatovir (Investigational) RSV_Infection->Sisunatovir Intervention mAbs_desc Passive immunization for high-risk infants mAbs->mAbs_desc Sisunatovir_desc Oral antiviral for established infection Sisunatovir->Sisunatovir_desc

References

A Head-to-Head Comparison of Sisunatovir and Other Novel Antivirals for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several new molecular entities (NMEs) showing promise in clinical trials. This guide provides a detailed head-to-head comparison of the recently discontinued sisunatovir with other leading NMEs, focusing on their mechanisms of action, clinical trial data, and experimental protocols.

Executive Summary

Sisunatovir, an RSV fusion (F) protein inhibitor, recently saw its development halted by Pfizer due to a drug-drug interaction with antacids.[1] This cessation has shifted the focus to other promising NMEs targeting RSV. This guide will compare sisunatovir to key competitors:

  • Ziresovir (AK0529): An RSV F-protein inhibitor developed by ArkBio.

  • Zelicapavir (EDP-938): An RSV nucleoprotein (N) inhibitor from Enanta Pharmaceuticals.

  • Presatovir (GS-5806): An RSV F-protein inhibitor from Gilead Sciences.

Mechanism of Action: Targeting Viral Entry and Replication

The primary NMEs in late-stage development for RSV can be categorized by their distinct mechanisms of action: inhibition of viral fusion and disruption of viral replication.

RSV Fusion (F) Protein Inhibition

Sisunatovir, ziresovir, and presatovir all target the RSV F-protein, a critical component for viral entry into host cells. The F-protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. These inhibitors bind to the F-protein, stabilizing it in its pre-fusion state and preventing the conformational changes necessary for membrane fusion.[2][3] This mechanism effectively blocks the virus from entering host cells.

cluster_0 Viral Entry & Fusion cluster_1 Inhibition by F-protein Inhibitors RSV RSV Virion Attachment Attachment (G-protein mediated) RSV->Attachment F_pre F-protein (pre-fusion) HostCell Host Cell Attachment->HostCell F_post F-protein (post-fusion) F_pre->F_post Conformational Change Block Fusion Blocked F_pre->Block Fusion Membrane Fusion F_post->Fusion Entry Viral RNA Entry Fusion->Entry Inhibitor Sisunatovir, Ziresovir, Presatovir Inhibitor->F_pre Binds to and stabilizes

RSV F-Protein Inhibition Pathway
RSV Nucleoprotein (N) Inhibition

Zelicapavir represents a different therapeutic strategy, targeting the RSV nucleoprotein (N). The N-protein is essential for viral replication; it encapsidates the viral RNA genome, forming a ribonucleoprotein complex that is a key component of the viral replication machinery.[4][5] By inhibiting the N-protein, zelicapavir disrupts the formation of this complex, thereby halting viral replication.[4]

cluster_0 Viral Replication cluster_1 Inhibition by N-protein Inhibitors ViralRNA Viral RNA Genome RNP_complex Ribonucleoprotein (RNP) Complex Formation ViralRNA->RNP_complex Encapsidation by N_protein N-protein N_protein->RNP_complex Replication Viral Replication RNP_complex->Replication Leads to Block Replication Blocked RNP_complex->Block Inhibitor Zelicapavir Inhibitor->N_protein Binds to

RSV N-Protein Inhibition Pathway

Head-to-Head Clinical Trial Data

The following tables summarize the available quantitative data from key clinical trials of sisunatovir and its comparators.

Table 1: Overview of Key Clinical Trials
DrugTrial IdentifierPhasePatient PopulationPrimary Endpoint(s)
Sisunatovir REVIRAL1 (NCT04225897)2Hospitalized infants (1-36 months) with RSV LRTISafety, Tolerability, Pharmacokinetics, Antiviral Effect
Ziresovir VICTOR (NCT02654171)2Hospitalized infants (1-24 months) with RSV infectionSafety, Tolerability, Pharmacokinetics, Antiviral Effect
Zelicapavir RSVPEDs2bHospitalized & non-hospitalized children (28 days - 36 months) with RSVSafety, Pharmacokinetics, Antiviral Activity
Presatovir NCT025343502bHematopoietic cell transplant recipients with RSV LRTITime-weighted average change in RSV viral load
Table 2: Efficacy Outcomes in Pediatric/Infant Populations
DrugTrialKey Efficacy Outcome(s)Result
Sisunatovir REVIRAL1Data from completed Parts A & B not publicly released in detail.[6]Favorable safety and PK profile noted by DSMC before termination.[4]
Ziresovir VICTOR (Phase 2)Median reduction in Wang Respiratory Score at 96h (2 mg/kg bid)-4.0 (95% CI: -4.51, -2.03) vs. -2.0 for placebo.[7]
Numerically greater reduction in median viral load at 96h (2 mg/kg bid)Observed vs. placebo.[7]
Zelicapavir RSVPEDs (Phase 2b)Viral load decline at Day 5 (Part 2)1.4 log reduction vs. placebo.[5]
Viral load decline at Day 5 (symptom onset ≤3 days)1.2 log reduction vs. placebo.[5]
Time to complete resolution of symptoms (post-hoc)6.99 days vs. 8.60 days for placebo.
Table 3: Efficacy Outcomes in Adult/High-Risk Populations
DrugTrialKey Efficacy Outcome(s)Result
Presatovir NCT02534350 (HCT recipients)Time-weighted average change in viral load (Day 1-9)-1.12 log10 copies/mL vs. -1.09 for placebo (p=0.94).[8]
Median supplemental oxygen-free days26 days vs. 28 days for placebo (p=0.84).[8]
Zelicapavir Phase 2b (High-risk adults)Improvement in time to complete resolution of 13 RSV symptoms2.2 days faster than placebo.[9]
Improvement in time to complete resolution of 13 RSV symptoms (CHF, COPD, or ≥75 years)6.7 days faster than placebo.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for the key experiments cited.

Viral Load Quantification
  • Methodology: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying RSV viral load in nasal swabs or aspirates.[10][11]

  • Protocol Summary (Presatovir Trial NCT02534350):

    • Bilateral mid-turbinate nasal swabs were collected at specified time points.

    • Samples were analyzed at a central laboratory using a validated RT-qPCR assay to determine the RSV viral load in log10 copies/mL.[8]

  • Protocol Summary (Ziresovir VICTOR Trial):

    • Nasopharyngeal swabs or aspirates were collected daily during treatment.

    • Viral load was determined in duplicate by RT-qPCR.[7]

cluster_0 Experimental Workflow: Viral Load Quantification Sample Nasal Swab/ Aspirate Collection RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR Quantitative PCR (Amplification & Detection) RT->qPCR Analysis Data Analysis (log10 copies/mL) qPCR->Analysis

Viral Load Quantification Workflow
Clinical Symptom Scoring

  • Methodology: Standardized scoring systems are used to assess the severity of RSV-related symptoms.

  • Wang Respiratory Score (used in Ziresovir's VICTOR trial): This score assesses respiratory rate, wheezing, retraction of respiratory muscles, and general condition on a scale of 0 to 3, with a total score ranging from 0 to 12 (higher scores indicate greater severity).[7]

  • Respiratory Infection Intensity and Impact Questionnaire (RiiQ™) (used in Zelicapavir's adult trial): This patient-reported outcome tool evaluates a total of 29 parameters, including 13 RSV symptoms.[9]

  • ReSViNET score (used in Zelicapavir's pediatric trial): A parent/guardian-reported clinical scoring system to assess the severity of RSV-related symptoms in children.

Conclusion and Future Outlook

The discontinuation of sisunatovir highlights the challenges in developing effective and safe oral antiviral therapies for RSV, particularly concerning potential drug-drug interactions. While direct head-to-head clinical trial data is limited, the available evidence suggests that both F-protein inhibitors, like ziresovir, and N-protein inhibitors, such as zelicapavir, have demonstrated promising antiviral activity and clinical benefit in pediatric and high-risk adult populations.

Ziresovir has shown significant reductions in symptom scores and viral load in hospitalized infants.[7][12] Zelicapavir has also demonstrated robust viral load reduction and a trend towards faster symptom resolution in children, as well as clinically meaningful benefits in high-risk adults.[5][9] In contrast, presatovir did not meet its primary endpoints in a study of hematopoietic cell transplant recipients.[8]

The distinct mechanisms of action of these NMEs offer different therapeutic strategies. The high barrier to resistance for N-protein inhibitors like zelicapavir may offer an advantage over fusion inhibitors.[4] As the field moves forward, the focus will be on the outcomes of ongoing and future pivotal trials for these remaining candidates to address the significant unmet medical need for effective RSV treatments.

References

Comparative Efficacy of Sisunatovir (RV521) in Respiratory Syncytial Virus (RSV) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of sisunatovir (formerly RV521), a potent respiratory syncytial virus (RSV) fusion inhibitor, against various RSV strains. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the antiviral activity of sisunatovir in different cell lines and in comparison to other anti-RSV agents.

Potent In Vitro Activity of Sisunatovir

Sisunatovir has demonstrated significant potency against a wide range of RSV subtypes. Published studies have consistently reported low nanomolar half-maximal inhibitory concentrations (IC50), indicating strong antiviral activity.

A key study highlighted that sisunatovir exhibited a mean IC50 of 1.2 nM when tested against a panel of both RSV A and B laboratory strains and clinical isolates. Further differentiation of its activity showed an IC50 of 1.4 nM against RSV A and 1.0 nM against RSV B. The antiviral properties of sisunatovir have been confirmed in HEp-2 cells, a commonly used cell line in virology research, with a reported IC50 of 1.2 nM.

While specific IC50 values for sisunatovir in other respiratory cell lines such as A549 (human lung adenocarcinoma), BEAS-2B (human bronchial epithelium), and 16HBE (human bronchial epithelial) are not extensively detailed in the currently available literature, its broad-spectrum activity against numerous clinical isolates suggests a robust inhibitory profile.

Comparative Antiviral Activity

To contextualize the potency of sisunatovir, the following table compares its IC50 values with other known antiviral compounds targeting RSV.

CompoundTargetRSV Strain(s)Cell LineIC50
Sisunatovir (RV521) RSV Fusion (F) Protein RSV A & B Panel including HEp-2 1.2 nM (mean)
RibavirinViral RNA PolymeraseRSVVariousHighly variable, often in the µM range
PalivizumabRSV Fusion (F) ProteinRSVVariousNeutralizing antibody, concentration-dependent
Ziresovir (AK0529)RSV Fusion (F) ProteinRSVHEp-20.44 nM (RSV-A), 0.35 nM (RSV-B)
Presatovir (GS-5806)RSV Fusion (F) ProteinRSVHEp-20.47 nM (RSV-A), 0.21 nM (RSV-B)

Experimental Protocol: Plaque Reduction Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of sisunatovir against RSV using a plaque reduction assay, a standard method for quantifying viral infectivity.

1. Cell Culture and Virus Propagation:

  • Culture HEp-2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Propagate RSV strains (e.g., A2 or Long) in HEp-2 cells to generate viral stocks. Titer the virus stocks by plaque assay to determine plaque-forming units per milliliter (PFU/mL).

2. Plaque Reduction Assay:

  • Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
  • Prepare serial dilutions of sisunatovir in infection medium (EMEM with 2% FBS).
  • Pre-incubate the confluent cell monolayers with the different concentrations of sisunatovir for 1 hour at 37°C.
  • Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01 in the presence of the corresponding sisunatovir dilution.
  • After a 2-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose and the respective concentration of sisunatovir.
  • Incubate the plates for 4-5 days at 37°C until viral plaques are visible.
  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.
  • Count the number of plaques in each well.

3. IC50 Calculation:

  • Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated virus control.
  • Plot the percentage of inhibition against the logarithm of the drug concentration.
  • Determine the IC50 value, the concentration of sisunatovir that inhibits plaque formation by 50%, using non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the mechanism by which sisunatovir inhibits RSV, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment and Infection cluster_2 Plaque Development and Analysis cluster_3 IC50 Determination A Seed HEp-2 cells in 6-well plates B Incubate to 90-95% confluency A->B D Pre-incubate cells with Sisunatovir B->D C Prepare serial dilutions of Sisunatovir C->D E Infect cells with RSV D->E F 2-hour adsorption E->F G Overlay with methylcellulose medium F->G H Incubate for 4-5 days G->H I Fix and stain plaques H->I J Count plaques and calculate % inhibition I->J K Plot % inhibition vs. log[Sisunatovir] J->K L Determine IC50 via non-linear regression K->L

Caption: Experimental workflow for determining the IC50 of sisunatovir.

G cluster_0 Viral Entry cluster_1 Mechanism of Inhibition RSV RSV Virion F_protein Prefusion F Protein RSV->F_protein Host_Cell Host Cell Membrane F_protein->Host_Cell Fusion Binding Sisunatovir binds to Prefusion F Protein F_protein->Binding Sisunatovir Sisunatovir Sisunatovir->Binding Conformational_Change Conformational change to Postfusion F Protein is blocked Binding->Conformational_Change Fusion_Inhibited Viral and Host Membrane Fusion Inhibited Conformational_Change->Fusion_Inhibited

Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.

Conclusion

Sisunatovir is a highly potent inhibitor of RSV replication, demonstrating consistent low nanomolar IC50 values across a range of RSV A and B strains. Its mechanism of action, the inhibition of the viral F protein-mediated fusion, is a well-validated target for RSV therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development of sisunatovir and other novel anti-RSV agents.

Safety Operating Guide

Navigating the Safe Disposal of Sisunatovir Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of investigational compounds like Sisunatovir Hydrochloride are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict protocols is not just a matter of compliance but a cornerstone of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of personnel and the integrity of the surrounding environment.

It is critical to note that safety data for this compound presents some inconsistencies across different suppliers. One Safety Data Sheet (SDS) classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Conversely, another SDS states the substance is not classified according to the Globally Harmonized System (GHS)[2]. Given this discrepancy, it is imperative to adopt a conservative approach and handle this compound as a hazardous substance, following the more stringent safety precautions to mitigate any potential risks.

Core Safety and Handling Protocols

Before beginning any procedure, a thorough risk assessment should be conducted. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[1].

Hazard & Precaution Summary Reference
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Key Precautionary Statements P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P273: Avoid release to the environment.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Store powder at -20°C and solutions at -80°C in a tightly sealed container away from sunlight.[1][3][4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to prevent its release into the environment[1]. The compound should never be disposed of down the drain or in regular trash. All waste containing this compound must be managed through an approved hazardous waste disposal service[1][5].

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • This waste stream must be kept separate from incompatible materials such as strong acids, alkalis, and oxidizing agents to prevent hazardous reactions[1][5].

2. Waste Containment:

  • Solid Waste: Collect unused or expired powder, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, contaminated wipes) in a robust, sealable plastic bag. Place this bag into a designated, leak-proof hazardous waste container[6].

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and sealable container. Do not overfill the container. If the solvent is flammable, use a container appropriate for flammable liquid waste.

  • Sharps: Any needles or syringes used for handling this compound solutions should be disposed of immediately into a designated sharps container to prevent accidental punctures[6][7].

3. Labeling:

  • The primary waste container must be clearly labeled as "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound"

    • The relevant hazard pictograms: "Acute Toxicity" (skull and crossbones) and "Hazardous to the Environment" (dead tree and fish)[1][6].

    • Accumulation start date.

    • The primary associated hazards (e.g., "Toxic," "Environmental Hazard").

4. Storage and Final Disposal:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor[8]. The standard disposal method for such compounds is high-temperature incineration[8][9].

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal ppe 1. Don PPE (Gloves, Gown, Goggles) segregate 2. Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain_solid 3a. Contain Solid Waste (e.g., Contaminated PPE, Unused Powder) segregate->contain_solid contain_liquid 3b. Contain Liquid Waste (e.g., Solutions in Solvent) segregate->contain_liquid label_waste 4. Label Container ('Hazardous Waste', 'this compound', Hazard Pictograms) contain_solid->label_waste contain_liquid->label_waste store_waste 5. Store Securely (Secondary Containment, Well-Ventilated Area) label_waste->store_waste contact_ehs 6. Contact EHS or Approved Vendor store_waste->contact_ehs incineration 7. Dispose via Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound waste.

Accidental Release and Decontamination Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Ensure the immediate area is clear of all personnel without appropriate PPE. Restrict access to the spill area. Ensure ventilation is adequate[1].

  • Personal Protection: Don full PPE, including a suitable respirator if dealing with a large quantity of powder[1].

  • Containment:

    • For liquid spills: Cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or a universal binder[1].

    • For solid spills: Carefully moisten the powder with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne. Gently sweep the material into a designated container. Avoid dry sweeping.

  • Collection: Collect all contaminated absorbent material and place it into a sealable, labeled hazardous waste container[1].

  • Decontamination: Scrub the spill surface and any contaminated equipment with alcohol[1]. Collect all decontamination materials (wipes, etc.) as hazardous waste.

  • Final Disposal: Dispose of the sealed container of spill cleanup materials following the hazardous waste disposal procedure outlined above[1].

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.

By adhering to these detailed procedures, laboratory professionals can confidently manage this compound, ensuring a safe research environment while upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Sisunatovir Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sisunatovir Hydrochloride

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.

Hazard Identification and Safety Data

This compound presents specific hazards that require careful management. One safety data sheet indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another source, however, states the substance is not classified according to the Globally Harmonized System (GHS) and has no associated hazard statements[2]. Given this conflicting information, it is prudent to handle the compound with a high degree of caution.

Key quantitative data for this compound are summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₂₃H₂₃ClF₄N₄O[1]
Molecular Weight 482.91 g/mol [1]
CAS Number 1903763-83-6[1]
Storage (Powder) -20°C[1][3]
Storage (in Solvent) -80°C[1][3]
IC₅₀ (RSV A) 1.4 nM[3][4][5]
IC₅₀ (RSV B) 1.0 nM[3][4][5]
Solubility in DMSO ≥ 2.5 mg/mL (5.18 mM) to 24 mg/mL (49.69 mM)[3][4]

Note: No occupational exposure limits have been established for this product[1].

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the user and potentially hazardous material, minimizing the risk of exposure and contamination[6][7].

Required PPE for Handling this compound:

  • Eye Protection: Wear safety goggles with side-shields to protect against splashes and dust[1].

  • Hand Protection: Use protective, impermeable gloves (e.g., nitrile or latex)[1][8].

  • Body Protection: Wear impervious clothing, such as a lab coat with long sleeves and elastic cuffs, to prevent skin contact[1][9].

  • Respiratory Protection: When engineering controls are insufficient or when handling the powder outside of a ventilated enclosure, a suitable respirator is required[1].

Figure 1. Required PPE for this compound cluster_ppe Personal Protective Equipment (PPE) cluster_protection Areas of Protection eye Eye Protection (Safety Goggles) protect_eyes Eyes eye->protect_eyes hand Hand Protection (Protective Gloves) protect_skin Skin hand->protect_skin body Body Protection (Impervious Clothing) body->protect_skin resp Respiratory Protection (Suitable Respirator) protect_inhalation Inhalation resp->protect_inhalation

Figure 1. Required PPE for this compound

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety and environmental protection.

Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in an area with adequate ventilation, such as a chemical fume hood, especially when working with the powder form to avoid dust and aerosol formation[1].

  • Ensure a safety shower and eye wash station are readily accessible[1].

Procedural Steps:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Handling: Avoid direct contact with the compound. Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling[1].

  • Storage: Keep the container tightly sealed in a cool, well-ventilated location[1]. Store the powder at -20°C and solutions at -80°C, away from direct sunlight and ignition sources[1][3][4].

Accidental Release Measures

In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate non-essential personnel from the area[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Clean-up:

    • Wear full PPE[1].

    • For solutions, absorb the spill with a finely-powdered, liquid-binding material like diatomite[1].

    • For powder, carefully collect the material to avoid generating dust.

    • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Dispose: Collect all contaminated materials into a sealed, approved waste container for proper disposal[1].

Disposal Plan

All waste materials must be disposed of as hazardous waste.

  • Waste Collection: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, approved waste disposal container[1].

  • Environmental Precaution: Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life[1].

  • Final Disposal: The waste must be sent to an approved waste disposal plant, typically via incineration, in accordance with federal, state, and local regulations[1][10]. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures[10].

Figure 2. Safe Handling and Disposal Workflow prep 1. Preparation - Don full PPE - Verify ventilation handle 2. Handling - Weigh/dissolve in hood - Avoid dust/aerosol prep->handle storage 3. Storage - Tightly sealed container - Store at -20°C (powder) or -80°C (solution) handle->storage spill_check Spill Occurred? handle->spill_check During Handling storage->spill_check During Storage cleanup 4. Spill Cleanup - Evacuate & Ventilate - Absorb & Decontaminate spill_check->cleanup Yes disposal 5. Disposal - Collect in sealed container - Contact EHS for pickup spill_check->disposal No (End of Use) cleanup->disposal end End of Process disposal->end

Figure 2. Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.